T338C Src-IN-2
Description
Properties
IUPAC Name |
1-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]-2-fluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c1-10(2)23-17-15(16(19)20-9-21-17)13(22-23)7-11-4-3-5-12(6-11)14(24)8-18/h3-6,9-10H,7-8H2,1-2H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKWIAJJGCTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)C(=O)CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T338C Src-IN-2: A Deep Dive into its Covalent Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
T338C Src-IN-2 is a potent and selective inhibitor of a specifically engineered mutant of the c-Src tyrosine kinase. Its mechanism of action is rooted in a chemical genetic strategy known as "covalent complementarity." This approach offers a powerful tool for dissecting the cellular functions of c-Src with high specificity, overcoming the challenge of off-target effects often associated with traditional kinase inhibitors. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, including its biochemical activity, the underlying principles of its design, and the experimental methodologies used to characterize it.
Core Mechanism: Covalent Complementarity
The central principle behind this compound's mechanism is the synergistic pairing of a rationally designed, electrophilic inhibitor with a specifically mutated kinase. In wild-type c-Src, the "gatekeeper" residue at position 338 is a threonine (T338). This residue plays a crucial role in controlling access to a hydrophobic pocket within the ATP-binding site.
The chemical genetic strategy involves mutating this gatekeeper threonine to a cysteine (T338C). Cysteine possesses a nucleophilic thiol group (-SH) that is not present in the wild-type kinase. This compound is an electrophilic molecule, meaning it contains a reactive group that is susceptible to nucleophilic attack. This elegant design allows for the formation of a stable, covalent bond between the inhibitor and the engineered cysteine residue within the ATP-binding pocket of the mutant c-Src kinase.[1][2] This irreversible binding leads to potent and highly specific inhibition of the mutant kinase's activity.
This strategy provides a significant advantage over non-covalent inhibitors. The formation of a covalent bond results in prolonged and often complete inactivation of the target kinase, enabling researchers to study the consequences of sustained pathway inhibition. Furthermore, the requirement of the engineered cysteine for covalent binding ensures that the inhibitor has minimal activity against wild-type c-Src and other kinases that lack this specific mutation, leading to exceptional selectivity.
Quantitative Biochemical Activity
The potency of this compound has been quantified through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by half (IC50).
| Kinase Mutant | IC50 (nM) |
| c-Src T338C | 317[3][4] |
| c-Src T338C/V323A | 57[3][4] |
| c-Src T338C/V323S | 19[3][4] |
Table 1: Biochemical potency of this compound against engineered c-Src mutants.
The data clearly demonstrates that this compound is a potent inhibitor of the primary target, c-Src T338C. Interestingly, the introduction of secondary mutations at position V323 to smaller residues (Alanine or Serine) significantly enhances the inhibitor's potency. This suggests that these secondary mutations may further optimize the positioning of the inhibitor within the active site, facilitating a more efficient covalent reaction with the engineered cysteine at position 338.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Src signaling pathway and a general workflow for evaluating the activity of inhibitors like this compound.
Experimental Protocols
General In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework for determining the IC50 value of an inhibitor against a target kinase. Specific details may be adapted from protocols for similar kinase assays.[5][6]
1. Reagents and Materials:
-
Purified recombinant c-Src T338C kinase domain.
-
This compound inhibitor stock solution (e.g., in DMSO).
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP solution.
-
Tyrosine kinase peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
384-well assay plates.
-
Plate reader capable of luminescence or fluorescence detection.
2. Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add a fixed amount of the c-Src T338C enzyme to each well of the assay plate.
-
Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Activity Assay (General Approach)
To assess the activity of this compound in a cellular context, a common method involves expressing the mutant c-Src T338C in a suitable cell line and then measuring the phosphorylation of a downstream substrate.
1. Cell Culture and Transfection:
-
Select a suitable cell line (e.g., HEK293T or fibroblasts).
-
Transfect the cells with a plasmid encoding the c-Src T338C mutant.
-
Culture the cells under appropriate conditions to allow for protein expression.
2. Inhibitor Treatment and Lysis:
-
Treat the transfected cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells to extract total protein.
3. Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known c-Src substrate (e.g., phospho-paxillin, phospho-FAK).
-
Use an antibody against total protein of the substrate and a housekeeping protein (e.g., GAPDH) for normalization.
-
Detect the antibody binding using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and an appropriate substrate.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation and calculate the cellular EC50.
Conclusion
This compound exemplifies a powerful chemical genetic approach for the highly selective inhibition of a specific kinase. Its covalent mechanism of action, targeting an engineered cysteine residue, provides a robust tool for probing the intricate roles of c-Src in cellular signaling pathways. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers seeking to utilize or further investigate this valuable chemical probe. The high selectivity demonstrated by this strategy underscores its potential for developing next-generation kinase inhibitors with improved therapeutic windows.
References
T338C Src-IN-2 Kinase Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of T338C Src-IN-2, a covalent inhibitor designed for a chemical genetic approach to studying Src family kinases. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of kinase biology, signal transduction, and cancer research.
Introduction
This compound is an electrophilic kinase inhibitor developed as part of a "covalent complementarity" strategy. This approach involves engineering a cysteine residue at a "gatekeeper" position within the ATP-binding pocket of a target kinase. In the case of c-Src, this corresponds to the threonine at position 338 (T338C). This compound is designed to specifically and covalently bind to this engineered cysteine, allowing for highly selective inhibition of the mutant kinase. This methodology enables the study of the specific cellular functions of Src kinase with minimal off-target effects.[1][2][3][4][5]
Quantitative Kinase Selectivity Data
The primary target of this compound is the engineered T338C mutant of the proto-oncogene tyrosine-protein kinase c-Src. The inhibitor has demonstrated potent activity against this mutant and related engineered versions of the kinase. The available quantitative data for the inhibitory activity of this compound is summarized in the table below.
| Kinase Target | IC50 (nM) |
| c-Src (T338C) | 317 |
| c-Src (T338C/V323A) | 57 |
| c-Src (T338C/V323S) | 19 |
Data sourced from publicly available information.
Experimental Protocols
The following is a generalized protocol for a biochemical kinase inhibition assay to determine the IC50 values of a covalent inhibitor like this compound, based on standard methodologies. The specific protocol from the original study by Garske et al. is not publicly available in detail.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., T338C c-Src)
-
Kinase-specific peptide substrate
-
This compound (or other test inhibitor)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Stop solution (e.g., EDTA, phosphoric acid)
-
96-well plates
-
Filter paper (for radioactive assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase, and the peptide substrate.
-
Inhibitor Addition: Add the serially diluted this compound to the wells. Include a control with solvent only (no inhibitor).
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radioactive assays).
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection of Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Methods (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
Src Signaling Pathway
The c-Src tyrosine kinase is a critical node in numerous cellular signaling pathways that regulate cell growth, proliferation, migration, and survival.[6][7][8][9][10] The following diagram illustrates a simplified overview of the Src signaling cascade.
Caption: Simplified Src signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a general workflow for the discovery and characterization of a covalent kinase inhibitor using a chemical genetic approach.
Caption: Covalent kinase inhibitor discovery workflow.
Conclusion
This compound is a potent and highly selective inhibitor of the engineered T338C c-Src kinase. Its development as part of a covalent complementarity chemical genetic strategy provides a valuable tool for the specific interrogation of Src kinase function in cellular signaling pathways. While the complete kinase selectivity profile against a broad panel of kinases is not publicly detailed, the available data and the nature of its design suggest a high degree of specificity. The methodologies outlined in this guide provide a framework for the evaluation of this compound and other similar covalent kinase inhibitors. Further research and public dissemination of comprehensive selectivity data would be beneficial for the broader scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Chemical genetic strategy for targeting protein kinases based on covalent complementarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
T338C Src-IN-2: A Technical Guide to Binding Affinity and Kinetics
This in-depth technical guide provides a comprehensive overview of the binding characteristics of T338C Src-IN-2, a potent inhibitor of the mutant c-Src T338C kinase.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and their therapeutic applications.
Quantitative Binding Affinity Data
The inhibitory activity of this compound has been quantified against the mutant c-Src T338C kinase and additional mutations. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.
| Target Kinase | IC50 (nM) |
| c-Src T338C | 317 |
| c-Src T338C/V323A | Data not available in public sources |
| c-Src T338C/V323S | Data not available in public sources |
Note: While an external source mentions inhibition of T338C/V323A and T338C/V323S mutants, specific IC50 values are not provided.[1]
Binding Kinetics
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and kinetics of kinase inhibitors like this compound.
Kinase Activity Assay for IC50 Determination
This protocol is designed to measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Principle: The assay measures the phosphotransferase activity of Src kinase by quantifying the amount of ATP converted to ADP.[2] This can be achieved through various detection methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.[3]
Materials:
-
Purified recombinant Src kinase (wild-type or mutant)
-
This compound or other test inhibitors
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, [γ-³²P]ATP, or a fluorescent tracer)[2][5]
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound) in kinase reaction buffer.
-
In a microplate, add the inhibitor dilutions, Src kinase, and the substrate peptide.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[4][5]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Plot the measured signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand (e.g., kinase) and an analyte (e.g., inhibitor), allowing for the determination of association and dissociation rate constants.[6]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the interacting molecules is immobilized. The binding of the analyte to the immobilized ligand causes a measurable change in the refractive index, which is proportional to the mass on the sensor surface.
Materials:
-
SPR instrument (e.g., BIAcore, ProteOn)
-
Sensor chip (e.g., CM5, or a chip suitable for protein immobilization)
-
Purified recombinant Src kinase
-
This compound or other test inhibitors
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilize the purified Src kinase onto the sensor chip surface using standard amine coupling chemistry or other appropriate methods.
-
Inject a series of concentrations of the inhibitor in the running buffer over the sensor surface.
-
Monitor the binding (association phase) and subsequent release (dissociation phase) of the inhibitor in real-time.
-
After each injection cycle, regenerate the sensor surface to remove the bound inhibitor.
-
Analyze the resulting sensorgrams using appropriate software to globally fit the data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on_), dissociation rate (k_off_), and the equilibrium dissociation constant (K_D_).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics and Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), enthalpy (ΔH), and stoichiometry (n).[7]
Principle: A solution of the inhibitor is titrated into a solution of the kinase in a sample cell. The heat change upon binding is measured and plotted against the molar ratio of inhibitor to kinase.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant Src kinase
-
This compound or other test inhibitors
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Thoroughly dialyze both the kinase and the inhibitor into the same buffer to minimize heats of dilution.
-
Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat change.
-
Integrate the heat pulses and plot the resulting data as heat per injection versus the molar ratio of inhibitor to kinase.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Signaling Pathways and Experimental Workflows
Visual representations of the Src signaling pathway and the experimental workflow for determining binding kinetics are provided below using Graphviz (DOT language).
Caption: Simplified Src kinase signaling pathway.
Caption: Experimental workflow for binding kinetics determination.
References
- 1. Kinase activity assays Src and CK2 [protocols.io]
- 2. promega.com [promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
T338C Src-IN-2 Target Engagement in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the methodologies used to assess the cellular target engagement of Src kinase inhibitors. While this document is titled with the specific compound "T338C Src-IN-2," a thorough review of publicly available scientific literature did not yield specific data for a compound with this designation. Therefore, this guide has been developed as a broad resource for researchers engaged in the study of Src inhibitors, providing detailed experimental protocols, data presentation formats, and visualizations of relevant biological pathways and workflows. The principles and methods described herein are directly applicable to the characterization of any novel Src inhibitor.
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src activity is frequently observed in various human cancers, making it a compelling target for therapeutic intervention.[1] Verifying that a compound directly interacts with and inhibits its intended target within a cellular context is a critical step in the drug development process. This guide outlines key experimental approaches to robustly determine the cellular target engagement of Src inhibitors.
Quantitative Data on Src Inhibitor Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several known Src inhibitors across a panel of cancer cell lines. This data serves as a benchmark for comparing the potency of novel Src inhibitors.
Table 1: IC50 Values of Src Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dasatinib | K562 | Chronic Myeloid Leukemia | <0.001 | Selleck Chemicals |
| Saracatinib (AZD0530) | HCT116 | Colorectal Carcinoma | ~0.1 | [1] |
| Bosutinib (SKI-606) | MDA-MB-231 | Breast Cancer | ~0.4 | [1] |
| SU6656 | A549 | Lung Carcinoma | ~1.0 | [1] |
| Lapatinib | BT474 | Breast Cancer | 0.036 ± 0.0151 | ResearchGate |
| Lapatinib | SKBR3 | Breast Cancer | 0.080 ± 0.0173 | ResearchGate |
| Lapatinib | MDAMB231 | Breast Cancer | 7.46 ± 0.102 | ResearchGate |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Core Signaling Pathways Modulated by Src
Src kinase is a central node in multiple signaling cascades that drive cancer progression. Understanding these pathways is crucial for interpreting the cellular effects of Src inhibitors.
Experimental Protocols
Western Blotting for Phospho-Src (p-Src)
This protocol is designed to assess the phosphorylation status of Src at tyrosine 416 (Y416), a key indicator of its activation state. Inhibition of Src kinase activity by a compound should lead to a decrease in p-Src (Y416) levels.
a. Experimental Workflow
b. Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT116, MDA-MB-231) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Src inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold Tris-buffered saline (TBS).[2]
-
Aspirate the TBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Agitate for 30 minutes at 4°C.[2]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant containing the soluble protein.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Normalize the protein amounts for each sample and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the blot.
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-Src signal to total Src or a loading control (e.g., GAPDH or β-actin) to determine the relative change in Src phosphorylation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher denaturation temperature.[5]
a. Experimental Workflow
b. Detailed Methodology
-
Cell Treatment:
-
Treat cultured cells with the Src inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.[6]
-
-
Heating:
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Src protein at each temperature point by Western blotting (as described in the previous protocol) or by other quantitative methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble Src as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Conclusion
The methodologies outlined in this guide provide a robust framework for characterizing the cellular target engagement of Src kinase inhibitors. By employing techniques such as Western blotting for phospho-Src and the Cellular Thermal Shift Assay, researchers can confidently determine if a compound is interacting with and inhibiting Src kinase within a complex cellular milieu. The successful application of these assays is a critical step in the preclinical validation of novel Src-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. Phospho-Src Family (Tyr416) Antibody (#2101) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
T338C Src-IN-2: A Technical Guide to a Novel Covalent Inhibitor for Chemical Genetic Studies of Src Kinase
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of T338C Src-IN-2, a key tool in the chemical genetic study of Src family kinases. It details the discovery, initial characterization, and methodologies associated with this potent and selective covalent inhibitor.
Introduction: A Chemical Genetic Approach to Kinase Inhibition
The highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle in the development of specific kinase inhibitors.[1][2] A powerful method to overcome this challenge is the "chemical genetic" approach, which involves engineering a kinase to create a unique binding pocket that can be targeted by a specifically designed inhibitor.[1] One established strategy involves mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller one, thereby accommodating a bulky inhibitor that does not bind to wild-type kinases.[1]
However, this "bump-and-hole" approach can sometimes compromise the kinase's activity. To address this, a novel chemical genetic strategy based on "covalent complementarity" was developed.[1] This method involves mutating the gatekeeper residue to a cysteine and designing an electrophilic inhibitor that forms a covalent bond with this engineered cysteine.[1] This strategy was successfully applied to the proto-oncogenic tyrosine kinase Src, leading to the development of this compound.[1]
Discovery and Design of this compound
The design of this compound is rooted in the covalent complementarity strategy. The gatekeeper residue in wild-type Src, threonine 338 (T338), was mutated to a cysteine (T338C), creating a nucleophilic target within the ATP-binding site.[1] this compound was then designed as a pyrazolopyrimidine-based inhibitor featuring a vinylsulfonamide electrophile capable of forming a covalent bond with the engineered cysteine.[1]
This approach offers several advantages:
-
Maintained Kinase Activity: The T338C Src mutant was found to retain wild-type-like enzymatic activity, overcoming a key limitation of some "bump-and-hole" mutants.[1]
-
High Potency and Irreversibility: The covalent nature of the interaction leads to potent and irreversible inhibition of the target kinase.[1]
-
Enhanced Selectivity: The inhibitor shows remarkable selectivity for the engineered T338C Src over the wild-type kinase and a broad panel of other kinases.[1]
The logical workflow for this chemical genetic strategy is outlined below:
Initial Characterization and Quantitative Data
This compound was characterized through a series of in vitro and cellular assays to determine its potency and selectivity.
| Target | Inhibitor | IC50 (nM) | Assay Type |
| T338C c-Src | This compound | 317 | In vitro kinase assay |
| T338C/V323A c-Src | This compound | 57 | In vitro kinase assay |
| T338C/V323S c-Src | This compound | 19 | In vitro kinase assay |
| Wild-Type c-Src | This compound | > 10,000 | In vitro kinase assay |
Data sourced from Garske et al., PNAS, 2011.[1]
The data clearly demonstrates the high potency of this compound against the engineered T338C Src kinase and its remarkable selectivity over the wild-type counterpart. Furthermore, secondary mutations (V323A and V323S) were shown to enhance the inhibitor's potency, highlighting the tunability of this chemical genetic system.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the descriptions in Garske et al., 2011.[1]
Recombinant Kinase Expression and Purification
-
Construct Generation: Human c-Src (wild-type and mutants) is cloned into a suitable expression vector (e.g., pFastBac) with an N-terminal His-tag.
-
Baculovirus Production: The construct is transformed into DH10Bac E. coli to generate recombinant bacmid DNA. The bacmid is then transfected into Sf9 insect cells to produce high-titer baculovirus.
-
Protein Expression: Suspension cultures of Sf9 cells are infected with the baculovirus and incubated for 48-72 hours.
-
Purification:
-
Cells are harvested, lysed, and the lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column.
-
The column is washed with a low-imidazole buffer to remove non-specifically bound proteins.
-
The His-tagged kinase is eluted with a high-imidazole buffer.
-
The eluted protein is further purified by size-exclusion chromatography.
-
Protein concentration and purity are assessed by Bradford assay and SDS-PAGE, respectively.
-
In Vitro Kinase Assay
-
Reaction Mixture Preparation: A reaction buffer containing ATP, a peptide substrate (e.g., poly-Glu-Tyr), and MgCl2 is prepared.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
Recombinant Src kinase (wild-type or mutant) is pre-incubated with the diluted inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of the reaction mixture.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ADP-Glo assay (Promega) which measures ADP production as an indicator of kinase activity.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cellular Inhibition Assay
-
Cell Culture: A suitable cell line (e.g., NIH 3T3 fibroblasts) is cultured in appropriate media.
-
Transfection: Cells are transiently transfected with plasmids encoding wild-type or T338C Src.
-
Inhibitor Treatment: After a period of expression (e.g., 24 hours), the cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a defined duration.
-
Cell Lysis: Cells are washed with PBS and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-Src (e.g., pY416) and total Src.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The band intensities are quantified, and the ratio of phospho-Src to total Src is calculated to determine the extent of inhibition.
Src Signaling Pathways
Src is a non-receptor tyrosine kinase that plays a pivotal role in numerous cellular signaling pathways, regulating processes such as cell proliferation, survival, migration, and angiogenesis.[3] Upon activation by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins, Src phosphorylates a multitude of downstream substrates, thereby initiating several signaling cascades.[3]
Conclusion
This compound represents a significant advancement in the field of chemical genetics, providing a highly potent and selective tool for the study of Src kinase function. The covalent complementarity strategy upon which it is based offers a robust method for developing specific inhibitors for engineered kinases while maintaining their native activity. This technical guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations of Src-mediated signaling pathways in both normal physiology and disease.
References
An In-Depth Technical Guide on the Cellular Permeability and Bioavailability of Src Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available data could be found for a compound specifically named "T338C Src-IN-2." This guide has been constructed using publicly available data for other well-characterized, orally bioavailable Src family kinase inhibitors—Dasatinib , Bosutinib , and Saracatinib —as representative examples to illustrate the core concepts and experimental methodologies relevant to the assessment of cellular permeability and bioavailability for this important class of therapeutic agents.
Executive Summary
The development of orally administered small molecule kinase inhibitors is critically dependent on two key ADME (Absorption, Distribution, Metabolism, and Excretion) properties: cellular permeability and bioavailability. Cellular permeability governs the ability of a compound to traverse the intestinal epithelium to enter systemic circulation, while oral bioavailability defines the fraction of an administered dose that ultimately reaches the bloodstream in an unchanged form. This document provides a comprehensive technical overview of the methodologies used to assess these parameters and presents reference data for established Src inhibitors to serve as a benchmark for novel drug discovery programs.
The Role of Src Kinase in Cellular Signaling
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes. Upon activation by various upstream signals, such as growth factor receptors (e.g., EGFR, PDGFR) or integrins, Src initiates a cascade of downstream signaling events that influence cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src signaling is a common feature in many cancers, making it a key therapeutic target.
Figure 1: Simplified Src Kinase Signaling Pathway.
Cellular Permeability Assessment
Intestinal permeability is a primary determinant of oral absorption. It is typically assessed using in vitro models that simulate the human intestinal barrier. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Data Presentation: In Vitro Permeability of Representative Src Inhibitors
The apparent permeability coefficient (Papp), measured in cm/s, is the standard metric for quantifying the rate of passage across a barrier. The table below summarizes available data and provides a general classification scheme.
| Compound | Assay Type | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification | Reference |
| Dasatinib | Caco-2 | 7.9 | ~2.0 | High | [1][2] |
| Bosutinib | Caco-2 | Data not available | Data not available | Low (Inferred) | [3] |
| Saracatinib | Caco-2 / PAMPA | Data not publicly available | Data not publicly available | N/A | |
| Classification Ref. | Caco-2 | < 1.0 | - | Low | [4] |
| Classification Ref. | Caco-2 | 1.0 - 10.0 | - | Moderate | [4] |
| Classification Ref. | Caco-2 | > 10.0 | - | High | [4] |
Note: Bosutinib's low permeability is cited as a contributing factor to its incomplete bioavailability[3]. Dasatinib is a substrate for the efflux transporter P-glycoprotein (P-gp), indicated by an efflux ratio of approximately 2[1][2].
Experimental Protocols
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption. It utilizes a human colorectal adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21-28 days to allow for full differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified before each experiment by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a pre-defined threshold (e.g., >300 Ω·cm²) indicates a sufficiently intact barrier. The passage of a low-permeability marker like Lucifer Yellow is also used for quality control.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport: The test compound is added to the apical (donor) compartment, simulating the intestinal lumen. Samples are collected from the basolateral (receiver) compartment, simulating the blood side, at various time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B→A) Transport: The experiment is reversed, with the compound added to the basolateral compartment and sampled from the apical side to assess active efflux.
-
-
Compound Quantification: The concentration of the test compound in the donor and receiver compartments is quantified using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of active efflux transporters like P-gp.
PAMPA is a non-cell-based, higher-throughput alternative that models passive, transcellular diffusion. It measures a compound's ability to diffuse from a donor well, through an artificial lipid-infused membrane, to an acceptor well.
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Assay Setup: The donor plate is placed on an acceptor plate containing buffer. The test compound, dissolved in buffer, is added to the donor wells.
-
Incubation: The "sandwich" plate is incubated, typically for 4 to 18 hours, allowing the compound to diffuse across the lipid membrane.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, usually by UV-Vis spectrophotometry or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the final concentrations, incubation time, and physical parameters of the system.
Oral Bioavailability Assessment
Oral bioavailability (F%) is a critical pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches systemic circulation. It is influenced by both absorption (permeability, solubility) and first-pass metabolism in the gut wall and liver.
Data Presentation: Pharmacokinetic Parameters of Representative Src Inhibitors
The following tables summarize key pharmacokinetic parameters for Dasatinib, Bosutinib, and Saracatinib in both preclinical species and humans.
Table 4.1.1: Preclinical Pharmacokinetics
| Compound | Species | Dose (mg/kg, oral) | Oral Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| Dasatinib | Mouse | 10 | 14% | ~1500 | ~0.5 | ~1.5 | [1][2] |
| Rat | 10 | 27% | ~1200 | ~1.0 | ~2.8 | [1][2] | |
| Bosutinib | Rat | 10 | ~27% | ~600 | ~4.0 | ~3.0 | Pfizer FDA Review |
| Saracatinib | Rat | 20 | Well-absorbed | 954 | 6.0 | 4.1 | [5] |
Table 4.1.2: Human Pharmacokinetics
| Compound | Dose | Oral Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| Dasatinib | 100 mg once daily | Unknown (preclinical 14-34%) | ~150-200 | 0.5 - 1.5 | 3 - 4 | [6][7][8] |
| Bosutinib | 500 mg once daily (with food) | 34% | ~200 | 4.0 - 6.0 | ~22.5 | [3][9][10] |
| Saracatinib | 175 mg once daily | Well-absorbed | ~1500 | ~4.0 | ~40 | [4][11] |
Experimental Protocols
Preclinical bioavailability is typically determined in rodent models (e.g., mice or rats) by comparing plasma concentration-time profiles after oral (PO) and intravenous (IV) administration.
Methodology:
-
Animal Groups: Animals are divided into two groups: one for IV administration and one for PO administration. Animals are typically fasted overnight before dosing.
-
Dosing:
-
IV Group: The compound is administered as a bolus injection into a vein (e.g., tail vein), typically at a lower dose (e.g., 1-2 mg/kg).
-
PO Group: The compound is administered via oral gavage, typically at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., saphenous vein or cardiac puncture for terminal samples). Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of the parent drug in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration versus time data is plotted for both routes. Key parameters are calculated using non-compartmental analysis:
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
CL (Clearance): The rate of drug elimination from the body.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes.
-
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Integrated Discovery Workflow
The evaluation of cellular permeability and bioavailability is an integral part of the drug discovery cascade for kinase inhibitors. Early-stage assessment allows for the selection and optimization of compounds with favorable drug-like properties, increasing the probability of success in later preclinical and clinical development.
Figure 2: General Experimental Workflow for Src Inhibitor Discovery.
Conclusion
The successful development of an oral Src inhibitor like the hypothetical this compound requires a thorough and early characterization of its cellular permeability and bioavailability. By employing a tiered approach, starting with high-throughput in vitro assays like PAMPA and progressing to more complex, lower-throughput models like Caco-2 and in vivo rodent pharmacokinetic studies, researchers can build a comprehensive profile of a compound's ADME properties. The data provided for Dasatinib, Bosutinib, and Saracatinib offer valuable benchmarks for permeability and pharmacokinetic parameters that are consistent with successful oral drug candidates in this class. This systematic approach enables data-driven decisions, facilitates the optimization of lead compounds, and ultimately increases the likelihood of advancing effective and safe therapies to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. youtube.com [youtube.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. Distinguishing between the Permeability Relationships with Absorption and Metabolism To Improve BCS and BDDCS Predictions in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 8. Efficacy and safety of bosutinib in previously treated patients with chronic myeloid leukemia: final results from the BYOND trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innpharmacotherapy.com [innpharmacotherapy.com]
- 10. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. admescope.com [admescope.com]
In Vitro Evaluation of T338C Src-IN-2 Against a Kinase Panel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of T338C Src-IN-2, a potent and specific inhibitor of the mutant c-Src T338C kinase. This document outlines the core methodologies, data interpretation, and signaling context for researchers engaged in kinase inhibitor profiling and drug discovery.
Introduction to this compound
This compound is a covalent inhibitor designed to target a synthetically introduced cysteine residue (T338C) in the Src kinase domain. This chemical genetic approach allows for highly specific inhibition of the engineered Src kinase, minimizing off-target effects and enabling precise dissection of Src-dependent signaling pathways. The compound exhibits high potency, with reported IC50 values of 317 nM for the T338C mutant, and even greater potency against double mutants T338C/V323A (57 nM) and T338C/V323S (19 nM)[1][2][3]. Its application is particularly valuable in cancer research, where Src kinase is frequently implicated in tumor progression and metastasis[4].
Kinase Selectivity Profiling
A critical step in the characterization of any kinase inhibitor is to determine its selectivity across the human kinome. While this compound is designed for a specific mutant, understanding its potential interactions with other kinases is crucial for interpreting experimental results and predicting potential off-target effects in broader applications.
Data Presentation
The following table summarizes representative data from an in vitro kinase panel screening of a hypothetical Src inhibitor with a selectivity profile similar to what might be expected for a highly selective compound like this compound. The data is presented as percent inhibition at a fixed concentration (e.g., 1 µM) and IC50 values for the most potently inhibited kinases.
Table 1: Kinase Selectivity Profile of a Representative Src Inhibitor
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| Src | 99 | <10 | Tyrosine Kinase |
| LCK | 98 | 15 | Tyrosine Kinase |
| FYN | 95 | 25 | Tyrosine Kinase |
| YES | 92 | 50 | Tyrosine Kinase |
| ABL1 | 75 | 250 | Tyrosine Kinase |
| EGFR | 15 | >1000 | Tyrosine Kinase |
| VEGFR2 | 10 | >1000 | Tyrosine Kinase |
| CDK2 | 5 | >1000 | Serine/Threonine Kinase |
| MAPK1 | 2 | >1000 | Serine/Threonine Kinase |
| AKT1 | 1 | >1000 | Serine/Threonine Kinase |
Experimental Protocols
This section provides a detailed methodology for an in vitro kinase assay to determine the inhibitory activity of a compound against a panel of kinases. This protocol is a generalized representation and can be adapted for various detection formats (e.g., radiometric, fluorescence-based).
General In Vitro Kinase Assay Protocol
This protocol outlines the steps for a typical biochemical kinase assay.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound or other test compounds
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents (e.g., [γ-³²P]ATP for radiometric assays, or ADP-Glo™, HTRF® KinEASE™ reagents for luminescence/fluorescence-based assays)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In each well of the microplate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Compound Addition: Add the diluted this compound or control vehicle to the reaction mixture. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays) or by spotting the reaction mixture onto a filter membrane for radiometric assays.
-
Detection:
-
Radiometric Assay: Wash the filter membranes to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence/Fluorescence Assay: Add the detection reagents according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells. Determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular signaling pathways, regulating processes such as cell proliferation, survival, migration, and angiogenesis[5][6].
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
Investigating Off-Target Effects of Kinase Inhibitors: A Technical Guide for Researchers
Abstract
Protein kinases are critical regulators of cellular processes, making them a prominent class of drug targets. However, the development of kinase inhibitors is often challenged by off-target effects, which can lead to unforeseen toxicities or provide opportunities for drug repositioning. This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target profiles of kinase inhibitors, with a particular focus on Src family kinase inhibitors. While specific off-target data for the research compound T338C Src-IN-2 is not publicly available, this document will utilize well-characterized Src inhibitors, such as Dasatinib and Saracatinib, as illustrative examples. We will delve into the experimental protocols for key assays, present data in a structured format, and use visualizations to clarify complex signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the selectivity of kinase inhibitors.
Introduction to Kinase Inhibitor Selectivity and Off-Target Effects
The human kinome consists of over 500 protein kinases that share a conserved ATP-binding pocket, which is the primary target for many small molecule inhibitors. This structural similarity makes achieving absolute selectivity a significant challenge in drug development.[1][2] Off-target interactions, where a kinase inhibitor binds to and modulates the activity of kinases other than its intended target, are common. These unintended interactions can have significant biological consequences, ranging from adverse side effects to beneficial therapeutic outcomes.[1] Therefore, a thorough characterization of a kinase inhibitor's off-target profile is a critical step in its preclinical and clinical development.
Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[3] Dysregulation of Src signaling is implicated in the progression of various cancers, making it an attractive therapeutic target.[3][4] Several Src inhibitors have been developed, with some, like Dasatinib, gaining FDA approval for the treatment of certain leukemias.[5] The study of off-target effects is particularly pertinent for Src inhibitors due to the high degree of homology within the SFK family and across the broader kinome.
This guide will explore the state-of-the-art techniques for identifying and characterizing off-target effects, providing both the theoretical background and practical experimental details necessary for their implementation.
Methodologies for Off-Target Profiling
A variety of powerful techniques are available to assess the selectivity of kinase inhibitors. These methods can be broadly categorized into in vitro binding or activity assays and cell-based assays that measure target engagement and downstream signaling.
Kinome Scanning
Kinome scanning platforms, such as KINOMEscan™, offer a high-throughput method to assess the interaction of a compound against a large panel of purified kinases.[6][7][8][9] These assays are typically competition binding assays where a test compound's ability to displace a known, immobilized ligand from the kinase active site is measured. The results are often reported as the dissociation constant (Kd) or the percent of kinase activity remaining at a given inhibitor concentration.
Table 1: Representative Off-Target Profile of Dasatinib from Kinome Scanning
| Kinase Target | Dissociation Constant (Kd) in nM | Kinase Family |
| ABL1 | < 1 | Tyrosine Kinase |
| SRC | < 1 | Tyrosine Kinase (Src family) |
| LCK | 1.1 | Tyrosine Kinase (Src family) |
| YES1 | 1.3 | Tyrosine Kinase (Src family) |
| FYN | 1.6 | Tyrosine Kinase (Src family) |
| KIT | 5 | Tyrosine Kinase (Receptor) |
| PDGFRα | 7 | Tyrosine Kinase (Receptor) |
| PDGFRβ | 10 | Tyrosine Kinase (Receptor) |
| EPHA2 | 16 | Tyrosine Kinase (Receptor) |
| BTK | 25 | Tyrosine Kinase |
This table presents a selection of high-affinity off-targets for Dasatinib, highlighting its multi-targeted nature. The on-targets, ABL1 and SRC, are shown in bold.
Table 2: Representative Off-Target Profile of Saracatinib from Kinome Scanning
| Kinase Target | IC50 (nM) | Kinase Family |
| SRC | 2.7 | Tyrosine Kinase (Src family) |
| YES | 4.3 | Tyrosine Kinase (Src family) |
| LCK | 5.1 | Tyrosine Kinase (Src family) |
| FYN | 6.2 | Tyrosine Kinase (Src family) |
| ABL1 | 15 | Tyrosine Kinase |
| ALK2 | 6.7 | Serine/Threonine Kinase (Receptor) |
| RIPK2 | 20 | Serine/Threonine Kinase |
| TNIK | 35 | Serine/Threonine Kinase |
This table shows the inhibitory potency of Saracatinib against its primary target and several off-targets. The on-target, SRC, is shown in bold.[10]
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context.[11][12][13][14][15] The principle behind CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein. By heating intact cells or cell lysates to various temperatures, researchers can assess the amount of soluble target protein remaining. An increase in the melting temperature of the protein in the presence of a compound indicates direct binding.
Phosphoproteomics
Quantitative phosphoproteomics provides a global view of the impact of a kinase inhibitor on cellular signaling networks.[16][17][18][19][20] By using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or tandem mass tagging (TMT) coupled with mass spectrometry, researchers can quantify changes in thousands of phosphorylation sites across the proteome in response to inhibitor treatment. This approach can identify both the direct targets of an inhibitor and the downstream consequences of on- and off-target inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed above.
Kinome Scanning (Competition Binding Assay)
Objective: To determine the binding affinity of a test compound against a large panel of kinases.
Materials:
-
Test compound (e.g., this compound)
-
Kinase panel (e.g., KINOMEscan™ services)
-
Assay buffer
-
Immobilized ligand
-
Detection reagents
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound in the assay buffer.
-
Assay Plate Preparation: The kinase panel is typically provided in a multi-well plate format, with each well containing a specific kinase.
-
Competition Binding: The test compound dilutions are added to the kinase-containing wells, followed by the addition of the immobilized, tagged ligand. The mixture is incubated to allow for binding to reach equilibrium.
-
Washing: Unbound compound and ligand are washed away.
-
Detection: The amount of tagged ligand remaining bound to the kinase is quantified using an appropriate detection method (e.g., qPCR for a DNA-tagged ligand).
-
Data Analysis: The amount of bound ligand is inversely proportional to the binding affinity of the test compound. A dose-response curve is generated to calculate the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of a compound to its target protein in intact cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phosphoproteomics (SILAC-based)
Objective: To quantitatively assess the changes in the phosphoproteome of cells upon treatment with a kinase inhibitor.
Materials:
-
Cell line amenable to SILAC labeling
-
SILAC-compatible cell culture medium (e.g., DMEM)
-
"Heavy" (e.g., 13C6, 15N4-Arginine and 13C6-Lysine) and "light" (unlabeled) amino acids
-
Test compound
-
Lysis buffer (e.g., urea-based) with protease and phosphatase inhibitors
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO2 or Fe-IMAC beads)
-
LC-MS/MS instrument
Procedure:
-
SILAC Labeling: Culture cells for at least five passages in "heavy" or "light" SILAC medium to achieve complete incorporation of the labeled amino acids.
-
Inhibitor Treatment: Treat the "heavy" labeled cells with the test compound and the "light" labeled cells with vehicle (DMSO) for the desired time.
-
Cell Lysis and Protein Digestion: Harvest and combine the "heavy" and "light" cell populations. Lyse the cells and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed peptide sample using TiO2 or Fe-IMAC chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the phosphopeptides using specialized software. The ratio of the "heavy" to "light" peptide signals indicates the change in phosphorylation at a specific site in response to the inhibitor. Down-regulated phosphorylation sites may represent direct or indirect targets of the inhibitor.
Visualizing Pathways and Workflows
Diagrams are essential for understanding the complex relationships in signaling pathways and the logical flow of experimental procedures.
Caption: Simplified Src signaling pathway.
Caption: Workflow for off-target identification.
Conclusion
The comprehensive investigation of off-target effects is an indispensable component of modern drug discovery and development. While specific data for this compound remains to be published, the principles and methodologies outlined in this guide provide a robust framework for characterizing the selectivity of any kinase inhibitor. By employing a combination of in vitro screening, cell-based target engagement assays, and global phosphoproteomics, researchers can build a detailed picture of an inhibitor's mechanism of action and potential liabilities. This knowledge is crucial for the rational design of more selective drugs, the anticipation of potential side effects, and the discovery of new therapeutic applications for existing compounds. As our understanding of the human kinome and its intricate signaling networks continues to grow, the systematic evaluation of off-target effects will remain a cornerstone of successful kinase inhibitor development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase Inhibitor Profiling Method Gives New Therapeutic Insights + | Bioworld | BioWorld [bioworld.com]
- 3. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/II Study of the Src Inhibitor Dasatinib in Combination With Erlotinib in Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib - Wikipedia [en.wikipedia.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. ambitbio.com [ambitbio.com]
- 10. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors [mdpi.com]
- 18. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for a Potent Src Family Kinase Inhibitor in Cell Culture Experiments
Disclaimer: The specific compound "T338C Src-IN-2" is not found in the public domain or scientific literature based on current searches. The following application notes and protocols are based on the established use of well-characterized Src family kinase (SFK) inhibitors such as Dasatinib, Saracatinib (AZD0530), and PP2. These guidelines are intended to serve as a starting point for researchers and drug development professionals working with a novel, potent, and selective Src inhibitor. It is imperative to determine the optimal conditions for your specific compound and experimental system.
Introduction
The Src family of non-receptor tyrosine kinases (SFKs) are crucial signaling molecules involved in a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src kinase activity is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][3] Elevated Src activity is linked to tumor progression and metastasis in various cancers, including breast, colon, lung, and pancreatic cancer.[2][4] Src inhibitors are a class of targeted therapies that block the activity of these kinases, thereby impeding downstream signaling pathways that promote cancer growth and survival.[4] This document provides a detailed guide for the use of a potent Src inhibitor in cell culture experiments, with protocols for assessing its biological activity.
Mechanism of Action
Src kinases transmit signals from cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins, to intracellular pathways.[5] Upon activation, Src phosphorylates a multitude of downstream substrates, initiating signaling cascades that regulate key cellular functions.[6] Key downstream pathways include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for proliferation, and the PI3K/Akt pathway, which promotes cell survival. Src also plays a pivotal role in cytoskeletal reorganization and cell adhesion through the phosphorylation of proteins like focal adhesion kinase (FAK) and paxillin, thereby influencing cell motility and invasion.[5]
A potent Src inhibitor would be expected to bind to the ATP-binding site of Src kinase, preventing the transfer of phosphate to its substrates.[4] This inhibition would lead to a reduction in the phosphorylation of Src itself (autophosphorylation at Tyr416) and its downstream targets, resulting in decreased cell proliferation, migration, and invasion, and potentially inducing apoptosis.
Data Presentation: In Vitro Activity of Common Src Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of well-characterized Src inhibitors in various cancer cell lines. This data can serve as a reference for designing dose-response experiments for a novel Src inhibitor.
Table 1: IC50 Values of Saracatinib (AZD0530) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.22[7][8] |
| PC-9 | Non-Small Cell Lung Cancer | 0.23[7] |
| A549 | Non-Small Cell Lung Cancer | 0.14 (migration assay)[7] |
| Various | Colon, Prostate, Lung, Leukemia | 0.2 - 0.7[7][8][9] |
Table 2: IC50 Values of Dasatinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Src Kinase (biochemical) | - | 0.5[10][11] |
| LCK, YES (biochemical) | - | 0.4, 0.5[11] |
| KIT (biochemical) | - | 5.0[11] |
| Various Colon Cancer Lines | Colon Cancer | 1,000 - 10,000 (for 9 of 12 lines)[12] |
Table 3: IC50 Values of PP2 in Kinase Assays
| Kinase | IC50 (nM) |
| Lck | 4[13][14] |
| Fyn | 5[13][14] |
| Hck | 5[14] |
Note: IC50 values can vary depending on the assay conditions, cell line, and passage number. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of a novel Src inhibitor in cell culture.
Cell Viability Assay (MTS/MTT)
This assay determines the effect of the Src inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HT29, A549, PC-3)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Src inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the Src inhibitor in complete growth medium. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, you will need to add a solubilization solution after this step.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Src Pathway Inhibition
This protocol is used to assess the phosphorylation status of Src and its downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Src inhibitor stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK (Tyr861), anti-total-FAK, anti-phospho-paxillin (Tyr118), anti-total-paxillin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the Src inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of the Src inhibitor on cell motility.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
Src inhibitor stock solution
-
P200 pipette tip or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Create a Monolayer: Seed cells in a plate and grow them to 100% confluency.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing the Src inhibitor at the desired concentration.
-
Image Acquisition: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure relative to the initial scratch area.
Mandatory Visualizations
Conclusion
These application notes provide a comprehensive framework for the initial characterization of a novel Src inhibitor in a cell culture setting. By following these protocols, researchers can effectively determine the inhibitor's potency, its impact on the Src signaling pathway, and its effects on key cancer cell behaviors such as proliferation and migration. It is crucial to adapt these general guidelines to the specific characteristics of the inhibitor and the biological system under investigation to obtain robust and reproducible results.
References
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 3. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PP2 | Cell Signaling Technology [cellsignal.com]
T338C Src-IN-2: Application Notes and Protocols for In Vivo Studies
A comprehensive review of available data on the in vivo application of T338C Src-IN-2, a potent and selective inhibitor of the mutant c-Src T338C kinase, reveals a critical gap in publicly accessible research. While its in vitro and cellular activities are documented, detailed protocols for in vivo studies, including dosage and administration, have not been published in the available scientific literature.
This document summarizes the existing knowledge of this compound and provides a general framework for in vivo studies of Src inhibitors, which can serve as a starting point for researchers planning to investigate this compound in animal models.
Introduction to this compound
This compound is a pyrazolopyrimidine-based covalent inhibitor designed to specifically target a synthetically introduced cysteine residue at position 338 in the ATP-binding pocket of the c-Src kinase (T338C). This "chemical genetic" approach allows for highly selective inhibition of the mutant kinase, minimizing off-target effects.
Key Characteristics:
| Parameter | Value | Reference |
| Target | Mutant c-Src T338C Kinase | [1] |
| IC50 (T338C) | 317 nM | [1] |
| IC50 (T338C/V323A) | 57 nM | [1] |
| IC50 (T338C/V323S) | 19 nM | [1] |
In Vivo Studies: Current Landscape
A thorough search of the scientific literature and public databases did not yield any specific in vivo studies utilizing this compound. The primary publication detailing this inhibitor focuses on its in vitro characterization and validation in cellular models[1]. Therefore, no established protocols for its dosage, administration route, or pharmacokinetic/pharmacodynamic (PK/PD) profile in animal models are currently available.
General Protocols for In Vivo Administration of Src Kinase Inhibitors
For researchers designing initial in vivo experiments with this compound, the following general protocols for other small molecule Src inhibitors, such as Saracatinib (AZD0530) and Dasatinib, can provide a foundational methodology. It is crucial to note that these are examples and that optimal conditions for this compound will need to be determined empirically through dose-escalation and tolerability studies.
Animal Models
The choice of animal model will depend on the research question. Common models for studying cancer biology and the effects of kinase inhibitors include:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID, NSG).
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background.
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop specific types of cancer that more closely mimic human disease.
Formulation and Administration
The formulation of this compound for in vivo use will depend on its physicochemical properties, such as solubility and stability.
Example Vehicle Formulations for Src Inhibitors:
-
Aqueous-based:
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water
-
5% (v/v) Dimethyl sulfoxide (DMSO), 40% (v/v) Polyethylene glycol 300 (PEG300), 5% (v/v) Tween 80, and 50% (v/v) sterile water
-
-
Oil-based:
-
Corn oil
-
Sesame oil
-
Routes of Administration:
-
Oral (p.o.): Gavage is a common method for precise oral dosing.
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity.
-
Intravenous (i.v.): Injection into a vein, typically the tail vein in mice.
Dosing Regimen
The dosage and frequency of administration will need to be determined through preliminary studies.
Example Dosing from other Src Inhibitors:
| Inhibitor | Animal Model | Dose | Route | Frequency | Reference |
| Saracatinib (AZD0530) | Rat Xenograft | 1, 3, 6, 10 mg/kg | p.o. | Daily | |
| Dasatinib | Nude Mouse Orthotopic | 15 mg/kg | p.o. | Daily |
It is strongly recommended to perform a maximum tolerated dose (MTD) study to determine the safe and effective dose range for this compound.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general experimental workflow for in vivo studies and the canonical Src signaling pathway.
Caption: General experimental workflow for in vivo evaluation of this compound.
Caption: Simplified overview of the c-Src signaling pathway targeted by this compound.
Conclusion and Future Directions
While this compound presents a promising tool for the specific interrogation of Src signaling, the absence of in vivo data necessitates a cautious and methodical approach to its use in animal models. Researchers are encouraged to conduct thorough preliminary studies to establish the safety and efficacy of this compound. The publication of in vivo data for this compound will be a critical step in advancing its potential as a research tool and therapeutic lead.
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. All animal studies should be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Note & Protocol: Solubility and Stability of T338C Src-IN-2 in Common Laboratory Buffers
Audience: This document is intended for researchers, scientists, and drug development professionals working with the Src kinase inhibitor, T338C Src-IN-2.
Objective: To provide a comprehensive guide on the solubility and stability of this compound in commonly used laboratory buffers. This note includes standardized protocols for determining aqueous solubility and assessing stability to ensure data accuracy and reproducibility in preclinical research.
Introduction
This compound is a small molecule inhibitor targeting the Src family of tyrosine kinases, which are critical regulators of various cellular processes. The therapeutic potential of such inhibitors is often evaluated through a series of in vitro and in vivo assays. A fundamental prerequisite for accurate and reproducible results in these assays is a thorough understanding of the compound's solubility and stability in the relevant biological buffers.
Most small-molecule kinase inhibitors are lipophilic compounds with inherently poor aqueous solubility.[1][2][3] This can lead to challenges in formulation, dose preparation, and interpretation of experimental data. Furthermore, compound degradation in buffer can drastically affect its effective concentration and biological activity. This document outlines general, yet detailed, protocols to empower researchers to determine these critical parameters for this compound.
Solubility Profile of this compound
While specific quantitative solubility data for this compound in various buffers is not extensively published, the following table provides a template for researchers to populate. Kinase inhibitors typically exhibit pH-dependent solubility.[1][2] The protocol in Section 4.1 details the methodology for generating this data. It is standard practice to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.
Table 1: Solubility Data Template for this compound
| Buffer System | pH | Temperature (°C) | Method | Maximum Aqueous Solubility (µg/mL) | Molar Solubility (µM) | Observations |
| PBS | 7.4 | 25 | HPLC-UV | Data to be determined | Data to be determined | e.g., Precipitate observed > X µM |
| PBS | 7.4 | 37 | HPLC-UV | Data to be determined | Data to be determined | |
| Tris-HCl | 7.5 | 25 | Nephelometry | Data to be determined | Data to be determined | |
| Tris-HCl | 8.0 | 25 | Nephelometry | Data to be determined | Data to be determined | |
| HEPES | 7.3 | 37 | HPLC-UV | Data to be determined | Data to be determined | |
| Acetate | 5.0 | 25 | Visual | Data to be determined | Data to be determined |
Stability Profile of this compound
The stability of a compound in solution is critical for assays that involve incubation periods. Degradation can lead to a decrease in the concentration of the active compound, potentially yielding inaccurate results. Stability should be assessed under conditions that mimic the intended experiment.[4][5]
Table 2: Stability Data Template for this compound in PBS at 37°C
| Time Point | % Remaining (HPLC) | Degradation Products Identified (LC-MS) | Observations |
| 0 hr | 100% | None | Clear solution |
| 2 hr | Data to be determined | Data to be determined | |
| 6 hr | Data to be determined | Data to be determined | |
| 12 hr | Data to be determined | Data to be determined | |
| 24 hr | Data to be determined | Data to be determined | e.g., Color change observed |
| 48 hr | Data to be determined | Data to be determined |
Experimental Protocols
The following are generalized protocols for determining the aqueous solubility and stability of small molecule inhibitors like this compound.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific buffer.
Materials:
-
This compound (solid powder)
-
DMSO (anhydrous)
-
Selected aqueous buffers (e.g., PBS, Tris, HEPES)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
Prepare Test Samples: Add an excess amount of the solid compound (or a small aliquot of a highly concentrated organic stock) to a microcentrifuge tube containing 1 mL of the desired aqueous buffer.
-
Equilibration: Tightly cap the tubes and place them in a thermomixer or incubator shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.[6]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with the mobile phase or an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by a validated stability-indicating HPLC method.[4] Determine the concentration by comparing the peak area to a standard curve prepared from the compound.
-
Calculation: Calculate the solubility in the aqueous buffer, correcting for the dilution factor.
Protocol: Solution Stability Assessment
This protocol assesses the degradation of this compound in a buffer over time.
Materials:
-
This compound stock solution (in DMSO)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath (e.g., 37°C)
-
HPLC vials
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Test Solution: Prepare a solution of this compound in the test buffer at a concentration below its determined solubility limit (e.g., 10 µM). Ensure the final concentration of the organic co-solvent (e.g., DMSO) is low (typically ≤0.5%) and consistent across all samples.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution. This is the zero time point. Analyze it immediately via HPLC or quench the reaction by diluting it in a cold mobile phase and store at -20°C until analysis.
-
Incubation: Place the remaining solution in an incubator at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots of the solution.
-
Sample Analysis: Analyze each time-point sample by HPLC. The method should be capable of separating the parent compound from potential degradation products.[5][7]
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Normalize the results to the T=0 sample to determine the percentage of the compound remaining.
-
Plot the percentage of remaining compound versus time to establish the stability profile.
-
Workflow Visualization
The following diagram illustrates the experimental workflow for assessing the solubility and stability of this compound.
Caption: Workflow for determining solubility and stability of this compound.
References
- 1. iris.hi.is [iris.hi.is]
- 2. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ema.europa.eu [ema.europa.eu]
Application of T338C Src-IN-2 in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T338C Src-IN-2 is a potent and specific inhibitor of the mutant c-Src T338C kinase.[1][2] Src, a non-receptor tyrosine kinase, is a critical signaling molecule that plays a pivotal role in various cellular processes, including proliferation, survival, adhesion, and migration.[1][3] In many types of cancer, Src activity is aberrantly elevated, contributing to tumor progression and metastasis.[1][4][5] The metastatic cascade, a multi-step process involving the detachment of cancer cells from the primary tumor, invasion into surrounding tissues, and migration to distant sites, is heavily influenced by Src-mediated signaling pathways.[1][2] Inhibition of Src kinase activity presents a promising therapeutic strategy to impede cancer cell migration and invasion.[3][4] This application note provides detailed protocols for utilizing this compound in two common in vitro cell migration assays: the Scratch Wound Assay and the Transwell Migration Assay.
Mechanism of Action: Src Kinase in Cell Migration
Src kinase is a key regulator of cell motility. Its activation, often triggered by upstream signals from receptor tyrosine kinases (RTKs) and integrins, initiates a cascade of downstream signaling events that orchestrate the dynamic cytoskeletal rearrangements required for cell movement.[1][2][3] One of the primary mechanisms involves the phosphorylation of focal adhesion kinase (FAK).[1][5] The activated Src-FAK complex promotes the assembly and turnover of focal adhesions, which are crucial for cell attachment to the extracellular matrix (ECM) and for generating the traction forces necessary for migration.[5][6] Furthermore, Src signaling influences the activity of small GTPases like RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton.[1] By inhibiting Src kinase, this compound is expected to disrupt these signaling pathways, leading to a reduction in cancer cell migration and invasion.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of cancer cell migration assays using this compound. These values are for illustrative purposes and the actual results may vary depending on the cell line and experimental conditions.
Table 1: Inhibitory Effect of this compound on Cancer Cell Migration (Scratch Wound Assay)
| Cell Line | This compound Concentration (nM) | Wound Closure (%) After 24h | Inhibition of Migration (%) |
| MDA-MB-231 (Breast Cancer) | 0 (Control) | 95 ± 5 | 0 |
| 50 | 65 ± 7 | 31.6 | |
| 100 | 40 ± 6 | 57.9 | |
| 200 | 20 ± 4 | 78.9 | |
| A549 (Lung Cancer) | 0 (Control) | 88 ± 6 | 0 |
| 50 | 58 ± 8 | 34.1 | |
| 100 | 32 ± 5 | 63.6 | |
| 200 | 15 ± 3 | 83.0 |
Table 2: IC50 Values of this compound for Inhibition of Cancer Cell Migration (Transwell Assay)
| Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) |
| PC-3 (Prostate Cancer) | Transwell Migration | 12 | 85 |
| HT-29 (Colon Cancer) | Transwell Migration | 24 | 110 |
| U-87 MG (Glioblastoma) | Transwell Invasion (with Matrigel) | 48 | 150 |
Experimental Protocols
Protocol 1: Scratch Wound Healing Assay
This assay is a simple and widely used method to study collective cell migration in two dimensions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cancer cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, you may replace the complete medium with a serum-free or low-serum medium for 12-24 hours to inhibit cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[7]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 0 hours. Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same marked fields at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Area at 0h - Area at Xh) / Area at 0h] x 100
Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 200 µL of the treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line (typically 6-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view for each membrane.
-
Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader to quantify the relative number of migrated cells.
-
Visualizations
References
- 1. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel roles of Src in cancer cell epithelial-to-mesenchymal transition, vascular permeability, microinvasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src signaling in cancer invasion | Semantic Scholar [semanticscholar.org]
- 5. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far [mdpi.com]
- 6. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: T338C Src-IN-2 for Studying Src-Dependent Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene tyrosine-protein kinase Src is a critical signaling molecule involved in a myriad of cellular processes, including proliferation, differentiation, motility, and adhesion.[1][2] Dysregulation of Src activity is frequently implicated in the progression of various cancers, making it a key target for therapeutic intervention. A significant challenge in the development of Src inhibitors is the emergence of drug resistance, often conferred by mutations in the kinase domain. One such critical mutation is at the "gatekeeper" residue, threonine 338 (T338), which can be mutated to a bulkier residue, sterically hindering the binding of many ATP-competitive inhibitors.
T338C Src-IN-2 is a potent and selective inhibitor of the c-Src kinase harboring the T338C mutation. This application note provides an overview of this compound, its mechanism of action, and detailed protocols for its use in studying Src-dependent cellular processes, particularly in the context of acquired drug resistance.
This compound: A Tool for Investigating Drug-Resistant Src Kinase
This compound offers a valuable tool for researchers studying the biochemical and cellular consequences of the T338C gatekeeper mutation in c-Src. Its high potency and selectivity for the mutant kinase allow for the precise dissection of signaling pathways driven by this drug-resistant variant.
Mechanism of Action
While the precise binding mode of this compound has not been publicly disclosed, it is designed to effectively inhibit the kinase activity of the T338C mutant of c-Src. The T338 residue is located deep within the ATP-binding pocket and controls access to a hydrophobic back pocket. A mutation to a cysteine residue at this position can alter the shape and accessibility of the active site. This compound is likely designed to accommodate this change, allowing it to bind and inhibit the mutant enzyme's phosphotransferase activity.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its analog, T338C Src-IN-1.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | c-Src (T338C) | Kinase Assay | 317 | [3] |
| T338C Src-IN-1 | c-Src (T338C) | Kinase Assay | 111 | Vendor Data |
| T338C Src-IN-1 | c-Src (Wild-Type) | Kinase Assay | ~1110 (10-fold less potent) | Vendor Data |
Signaling Pathways and Experimental Workflow
Src Signaling Pathway
The following diagram illustrates a simplified overview of the c-Src signaling pathway, which can be investigated using this compound. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) can lead to the recruitment and activation of Src. Activated Src, in turn, phosphorylates a multitude of downstream substrates, influencing key cellular processes.
Caption: Simplified c-Src signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing the cellular effects of this compound.
Caption: Workflow for evaluating the efficacy of this compound.
Experimental Protocols
In Vitro Src Kinase Assay
Objective: To determine the in vitro potency of this compound against wild-type and T338C mutant c-Src.
Materials:
-
Recombinant human c-Src (wild-type and T338C mutant)
-
Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Add 20 µL of a solution containing the recombinant Src kinase and substrate peptide in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ assay.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Western Blot Analysis of Src Phosphorylation
Objective: To assess the effect of this compound on Src auto-phosphorylation and the phosphorylation of its downstream targets in a cellular context.
Materials:
-
Cells expressing c-Src (T338C)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK (Tyr397), anti-FAK, and an antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cells dependent on T338C Src activity.
Materials:
-
Cells expressing c-Src (T338C) and control cells
-
This compound
-
Complete cell culture medium
-
MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate for 72 hours.
-
Measure cell viability according to the manufacturer's protocol for the chosen assay.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Transwell Migration Assay
Objective: To evaluate the effect of this compound on Src-driven cell migration.
Materials:
-
Cells expressing c-Src (T338C)
-
This compound
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
Procedure:
-
Pre-treat cells with this compound or vehicle control for 2-4 hours.
-
Resuspend the treated cells in serum-free medium.
-
Add medium with a chemoattractant to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells into the upper chamber of the Transwell inserts.
-
Incubate for 12-24 hours.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several microscopic fields.
-
Compare the number of migrated cells in the treated groups to the control group.
Conclusion
This compound is a specialized research tool for investigating the role of the drug-resistant T338C c-Src mutant in cellular signaling and cancer biology. The protocols provided herein offer a framework for characterizing the biochemical and cellular effects of this inhibitor. By utilizing this compound, researchers can gain valuable insights into the mechanisms of drug resistance and develop strategies to overcome it.
References
Application Notes and Protocols for Src Inhibition in Combination Chemotherapy
Disclaimer: As of the latest available data, there is no publicly documented Src inhibitor with the specific designation "T338C Src-IN-2." Therefore, these application notes and protocols have been generated using the well-characterized and clinically relevant Src family kinase inhibitor, Dasatinib , as a representative example. The principles, experimental designs, and data interpretation illustrated herein are broadly applicable to the study of other Src inhibitors in combination with chemotherapy.
Introduction
Src family kinases (SFKs) are non-receptor tyrosine kinases that are frequently overexpressed and hyperactivated in a multitude of human cancers.[1][2] Their activity is implicated in the regulation of key cellular processes that contribute to malignancy, including proliferation, survival, migration, and invasion.[3] Consequently, SFKs represent a promising target for cancer therapy. Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including the Src family kinases.[4][5]
Preclinical studies have demonstrated that combining Src inhibitors like Dasatinib with conventional chemotherapeutic agents can lead to synergistic or additive anti-tumor effects.[1][6] This combination strategy holds the potential to enhance therapeutic efficacy, overcome drug resistance, and reduce the required doses of cytotoxic agents, thereby minimizing toxicity. These application notes provide an overview of the preclinical evaluation of Dasatinib in combination with common chemotherapy agents and offer detailed protocols for relevant in vitro assays.
Data Presentation: In Vitro Efficacy of Dasatinib in Combination with Chemotherapy
The following tables summarize the in vitro efficacy of Dasatinib when combined with various chemotherapeutic agents in different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response) and Combination Index (CI) values, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Dasatinib in Combination with Doxorubicin in Breast Cancer Cells [1]
| Cell Line | Drug | IC50 (nM) | Combination IC50 (nM) | Combination Index (CI) |
| MDA-MB-231 | Dasatinib | 160 | 35 | < 1 (Synergistic) |
| Doxorubicin | 140 | 35 | ||
| MCF7 | Dasatinib | >10,000 | - | Synergistic |
| Doxorubicin | 1,200 | - |
Table 2: Dasatinib in Combination with Paclitaxel and Gemcitabine in Pancreatic Cancer Cells [6]
| Cell Line | Drug Combination | Effect on Cell Viability | Combination Index (CI) |
| HPAC | Dasatinib + Paclitaxel | Synergistic Inhibition | < 1 |
| PANC-1 | Dasatinib + Paclitaxel | Synergistic Inhibition | < 1 |
| CAPAN-1 | Dasatinib + Paclitaxel | Synergistic Inhibition | < 1 |
| ASPC-1 | Dasatinib + Paclitaxel | Synergistic Inhibition | < 1 |
| HPAC | Dasatinib + Gemcitabine | Synergistic Inhibition | < 1 |
| PANC-1 | Dasatinib + Gemcitabine | Synergistic Inhibition | < 1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a Src inhibitor alone and in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dasatinib (or other Src inhibitor)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Dasatinib and the chemotherapeutic agent in complete growth medium.
-
Treat the cells with either single agents or combinations at various concentrations. Include untreated and vehicle-treated wells as controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol measures the induction of apoptosis by assessing the activity of executioner caspases 3 and 7.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Dasatinib and chemotherapeutic agent
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Treat the cells with single agents or combinations for 24-48 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay).
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of drug treatment on cell migration.[6]
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
Dasatinib and chemotherapeutic agent
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by gently scraping with a sterile 200 µL pipette tip.[6]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the drugs (single agents or combinations) at desired concentrations.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Visualizations
Signaling Pathway of Src Inhibition in Combination Therapy
Caption: Simplified signaling pathway illustrating the role of Src and the mechanism of action for Dasatinib in combination with chemotherapy.
Experimental Workflow for Combination Studies
Caption: A typical experimental workflow for the preclinical evaluation of a Src inhibitor in combination with chemotherapy.
References
- 1. Dasatinib synergizes with doxorubicin to block growth, migration, and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib synergizes with doxorubicin to block growth, migration, and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib can enhance paclitaxel and gemcitabine inhibitory activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
T338C Src-IN-2: A Guide for Western Blotting to Detect Phospho-Src (p-Src)
Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
T338C Src-IN-2 is a potent and specific inhibitor of the mutant c-Src T338C kinase. The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of Src activity is frequently implicated in the progression of various cancers, making it a key target for therapeutic intervention.[3] The activation state of Src is commonly assessed by detecting the phosphorylation of a specific tyrosine residue in its activation loop (Tyr416 in human c-Src).
This document provides a comprehensive guide for the use of this compound in cell-based assays to modulate Src activity and subsequently detect changes in the phosphorylation status of Src (p-Src) using Western blotting. The protocols outlined below are intended for researchers in academic and industrial settings engaged in signal transduction research and drug discovery.
Principle of the Assay
The Western blotting protocol described here enables the semi-quantitative detection of phosphorylated Src (p-Src) in protein lysates from cells treated with this compound. The workflow involves treating cultured cells with varying concentrations of the inhibitor, followed by cell lysis to extract total protein. The protein lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with a primary antibody specific for the phosphorylated form of Src (p-Src). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added. The signal is visualized using a chemiluminescent substrate, and the intensity of the resulting bands is proportional to the amount of p-Src in the sample. To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against total Src or a housekeeping protein like β-actin or GAPDH.
Signaling Pathway and Experimental Workflow
Src Kinase Signaling Pathway
References
Application Notes and Protocols for T338C Src-IN-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene tyrosine-protein kinase Src is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity is frequently implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[2] However, the high degree of homology within the ATP-binding site of the human kinome presents a significant challenge in developing highly selective kinase inhibitors.
A powerful "chemical genetic" strategy, termed covalent complementarity , has been developed to overcome this challenge. This approach involves engineering a cysteine residue at a specific position within the kinase of interest—in this case, the replacement of threonine at position 338 with a cysteine in c-Src (T338C). This engineered mutant can then be targeted by specific, electrophilic inhibitors that form a covalent bond with the introduced cysteine, thereby achieving high potency and selectivity.
T338C Src-IN-2 is a potent and selective covalent inhibitor designed to target the T338C mutant of c-Src kinase. These application notes provide detailed information and protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel therapeutic agents targeting the Src signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and a related compound, T338C Src-IN-1, against the engineered T338C c-Src kinase and its variants. This data is crucial for designing screening experiments and interpreting results.
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| c-Src (T338C) | 317 |
| c-Src (T338C/V323A) | 57 |
| c-Src (T338C/V323S) | 19 |
Table 2: Inhibitory Activity of T338C Src-IN-1
| Target Kinase | IC50 (nM) |
| c-Src (T338C) | 111 |
| Wild-Type c-Src | >10,000 |
Signaling Pathway
The diagram below illustrates the central role of Src kinase in cellular signaling cascades. Understanding this pathway is essential for designing cell-based assays and interpreting the downstream effects of Src inhibition.
High-Throughput Screening Protocol
This section provides a detailed protocol for a fluorescence polarization (FP)-based high-throughput screening assay to identify inhibitors of the T338C c-Src mutant kinase. FP is a robust, homogeneous assay format well-suited for HTS.[3][4]
Principle
The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the T338C c-Src kinase. Upon phosphorylation, the peptide is captured by a phosphotyrosine-specific antibody, leading to a significant increase in the fluorescence polarization signal. Inhibitors of the kinase will prevent this phosphorylation, resulting in a low FP signal.
Reagents and Materials
-
T338C c-Src Kinase: Recombinant, purified enzyme.
-
Fluorescently Labeled Substrate Peptide: A suitable Src substrate peptide, such as (5-FAM)-KVEKIGEGTYGVVYK, where 5-FAM is 5-carboxyfluorescein.
-
ATP: Adenosine 5'-triphosphate.
-
Anti-Phosphotyrosine Antibody: A monoclonal antibody with high affinity for the phosphorylated substrate.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
This compound: For use as a positive control.
-
Staurosporine: For use as a non-specific kinase inhibitor control.
-
DMSO: For compound dilution.
-
384-well, low-volume, black plates.
-
A microplate reader capable of measuring fluorescence polarization.
Experimental Workflow
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds and control inhibitors (e.g., this compound) in DMSO.
-
Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the wells of a 384-well assay plate.
-
Include wells with DMSO only for negative controls (maximum signal) and a saturating concentration of this compound for positive controls (minimum signal).
-
-
Enzyme Addition:
-
Dilute the T338C c-Src kinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dispense 5 µL of the diluted enzyme solution into each well of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at room temperature for 30-60 minutes. This pre-incubation step is crucial to allow for the time-dependent covalent modification of the T338C c-Src kinase by the inhibitors.
-
-
Reaction Initiation:
-
Prepare a 2X substrate/ATP mixture in assay buffer containing the fluorescently labeled peptide substrate and ATP. The final concentrations should be at or near the Km for each, which needs to be determined experimentally.
-
Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to be within the linear range of the kinase reaction.
-
-
Detection:
-
Prepare a solution of the anti-phosphotyrosine antibody in a suitable buffer.
-
Add 10 µL of the antibody solution to each well to stop the reaction and allow for binding to the phosphorylated substrate.
-
Incubate for at least 30 minutes at room temperature.
-
-
Fluorescence Polarization Reading:
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each test compound can be calculated using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_pos) / (FP_neg - FP_pos)) Where:
-
FP_sample is the fluorescence polarization of the test compound well.
-
FP_pos is the average fluorescence polarization of the positive control wells (e.g., this compound).
-
FP_neg is the average fluorescence polarization of the negative control wells (DMSO).
-
-
-
Assess Assay Quality with Z'-Factor:
-
The Z'-factor is a statistical indicator of the quality of an HTS assay.[5][6][7] It is calculated as follows: Z' = 1 - (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos| Where:
-
SD_neg and SD_pos are the standard deviations of the negative and positive controls, respectively.
-
Mean_neg and Mean_pos are the means of the negative and positive controls, respectively.
-
-
A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6] For kinase assays, achieving a Z'-factor > 0.7 is common.[8]
-
Conclusion
The T338C c-Src mutant and its specific covalent inhibitor, this compound, provide a powerful and highly selective system for investigating the Src signaling pathway and for the discovery of novel therapeutic agents. The detailed protocols and data presented in these application notes offer a robust framework for implementing this technology in high-throughput screening campaigns. The use of a fluorescence polarization assay format ensures a high-quality, reproducible, and scalable screening process, enabling the identification of potent and selective inhibitors of Src kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 3. A homogeneous, fluorescence polarization assay for src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 5. assay.dev [assay.dev]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. support.collaborativedrug.com [support.collaborativedrug.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing T338C Src-IN-2 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using T338C Src-IN-2, a potent and specific covalent inhibitor of the engineered T338C c-Src kinase. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this powerful chemical genetic tool.
Understanding the this compound System
This compound is designed for a chemical genetic strategy that relies on "covalent complementarity." It is a pyrazolopyrimidine-based inhibitor with an electrophilic group that forms an irreversible covalent bond with a cysteine residue. This inhibitor is specifically engineered to target a mutant form of c-Src where the "gatekeeper" residue, threonine at position 338, has been mutated to a cysteine (T338C). This strategy allows for highly specific inhibition of the mutant kinase with minimal off-target effects on wild-type kinases, providing a precise tool to study Src signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a targeted covalent inhibitor. It first binds non-covalently to the ATP-binding pocket of the T338C Src mutant kinase. Subsequently, its electrophilic warhead forms an irreversible covalent bond with the engineered cysteine at position 338. This permanently blocks the kinase's activity.
Q2: Why do I need to use a T338C mutant of Src?
A2: The specificity of this compound is dependent on the presence of the cysteine at position 338. Wild-type Src has a threonine at this position, which cannot form a covalent bond with the inhibitor. This engineered system ensures that the inhibitory effect is localized to the cells or protein population expressing the T338C mutant, providing a clean experimental window to study Src-specific pathways.
Q3: What is the difference between IC50 and k_inact/K_i for a covalent inhibitor?
A3: The IC50 value for a covalent inhibitor is time-dependent and can be misleading. A more accurate measure of a covalent inhibitor's efficiency is the ratio of the rate of inactivation (k_inact) to the inhibitor's binding affinity (K_i). This ratio reflects the overall efficiency of covalent bond formation. While IC50 values are provided for reference, the potency of this compound is best understood by its ability to covalently modify its target.
Q4: How should I store and handle this compound?
A4: As a general guideline for pyrazolopyrimidine inhibitors, it is recommended to store the solid compound at -20°C. For creating stock solutions, use anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| T338C c-Src | 317 | Potent inhibition of the target mutant. |
| T338C/V323A c-Src | 57 | Increased potency with a secondary mutation. |
| T338C/V323S c-Src | 19 | Further increased potency with another secondary mutation. |
Data synthesized from publicly available information.
Experimental Protocols
Protocol 1: Generation of T338C c-Src Mutant Cell Line
This protocol provides a general workflow for creating a stable cell line expressing the T338C c-Src mutant using site-directed mutagenesis and subsequent transfection.
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Primer Design: Design primers for site-directed mutagenesis to change the threonine codon (ACC, ACG, ACA, or ACT) at position 338 of the c-Src gene to a cysteine codon (TGC or TGT). Primers should be 25-45 bases long with the mutation in the center.
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Site-Directed Mutagenesis: Use a high-fidelity DNA polymerase and a commercially available site-directed mutagenesis kit to introduce the T338C mutation into a c-Src expression vector.
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Transformation and Sequencing: Transform the mutated plasmid into competent E. coli, select for positive clones, and verify the mutation by DNA sequencing.
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Transfection: Transfect the sequence-verified T338C c-Src plasmid into the desired mammalian cell line using a suitable transfection reagent.
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Selection and Clonal Expansion: Select for stably transfected cells using an appropriate antibiotic marker. Isolate single clones and expand them.
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Verification of Expression: Confirm the expression of T338C c-Src in the stable clones by Western blotting using an anti-Src antibody.
Protocol 2: Cell-Based Assay for this compound Efficacy
This protocol outlines a typical experiment to assess the efficacy of this compound in a cell line stably expressing the T338C c-Src mutant.
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Cell Seeding: Plate the T338C c-Src expressing cells in a suitable multi-well plate at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.
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Inhibitor Preparation: Prepare a fresh dilution series of this compound from a DMSO stock in serum-free or low-serum medium. The final DMSO concentration in the cell culture should be kept below 0.1%.
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Treatment: Remove the growth medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).
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Incubation: Incubate the cells for the desired duration (e.g., 2, 6, 12, or 24 hours). The optimal time will depend on the specific signaling pathway being investigated and the rate of Src turnover.
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
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Downstream Analysis: Analyze the cell lysates by Western blotting to assess the phosphorylation status of Src at the activating tyrosine (Y416) and downstream targets. Total Src levels should also be measured as a loading control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of Src phosphorylation | 1. Incorrect concentration of this compound. 2. Insufficient incubation time. 3. Low expression or activity of the T338C Src mutant. 4. Degraded inhibitor. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). 2. Increase the incubation time. For covalent inhibitors, longer incubation can lead to greater target occupancy. 3. Verify the expression and basal phosphorylation of T338C Src in your cell line by Western blot. 4. Use a fresh aliquot of the inhibitor and ensure proper storage. |
| High background or off-target effects | 1. This compound concentration is too high. 2. The inhibitor is reacting non-specifically with other cellular components. | 1. Lower the concentration of the inhibitor. The goal is to use the lowest effective concentration to maximize specificity. 2. Although designed for specificity, at very high concentrations, the electrophilic nature of the inhibitor might lead to off-target reactions. Compare the effects in cells expressing T338C Src with wild-type Src expressing cells to confirm on-target effects. |
| Inconsistent results between experiments | 1. Variability in cell density or passage number. 2. Inconsistent inhibitor preparation. 3. Differences in incubation times. | 1. Ensure consistent cell seeding density and use cells within a defined passage number range. 2. Prepare fresh dilutions of the inhibitor for each experiment from a stable stock. 3. Standardize all incubation times precisely. |
| Cell toxicity observed | 1. The inhibitor concentration is too high, leading to off-target effects. 2. The phenotype of Src inhibition is cell death in your model. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of the inhibitor. Use concentrations below the toxic threshold for signaling experiments. 2. If Src inhibition is expected to induce apoptosis, this is an on-target effect. Confirm this by rescuing the phenotype with a kinase-dead T338C Src mutant. |
Visualizing Workflows and Pathways
Src Signaling Pathway
Caption: Simplified Src signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Treatment
Caption: A typical experimental workflow for evaluating this compound efficacy.
Troubleshooting Logic
T338C Src-IN-2 not showing expected inhibition of Src
Welcome to the technical support center for T338C Src-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound as a Src kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, targeted inhibitor of the mutant c-Src kinase, specifically the T338C mutant.[1][2] It is a valuable research tool for studying the role of Src kinase in various cellular processes and for investigating the mechanisms of kinase inhibitors.[3]
Q2: What is the mechanism of action for Src inhibitors like this compound?
A2: Generally, Src kinase inhibitors function by binding to the ATP-binding site of the kinase.[4] This competitive binding prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and migration.[4][5]
Q3: What are the known IC50 values for this compound?
A3: The inhibitory potency of this compound has been characterized against several c-Src mutants. The reported IC50 values are summarized in the table below.
| Target | IC50 (nM) |
| c-Src T338C | 317 |
| c-Src T338C/V323A | 57 |
| c-Src T338C/V323S | 19 |
| Data sourced from MedChemExpress and Immunomart.[1][2] |
Troubleshooting Guide: this compound Not Showing Expected Inhibition
This guide addresses potential reasons why this compound may not be demonstrating the expected inhibitory effects in your experiments and provides systematic steps to identify and resolve the issue.
Problem: this compound is not inhibiting Src kinase activity in my assay.
Step 1: Verify Experimental Setup and Reagents
Question: Could there be an issue with my experimental protocol or the integrity of my reagents?
Troubleshooting Steps:
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Inhibitor Integrity:
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Confirm the correct storage of this compound as per the manufacturer's instructions. Improper storage can lead to degradation.
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Prepare fresh dilutions of the inhibitor from a stock solution for each experiment to avoid issues with stability in solution.
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Assay Components:
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Ensure all assay buffers and reagents are correctly prepared and within their expiration dates.
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Verify the concentration and activity of the Src kinase used in the assay.
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Confirm the substrate concentration is appropriate for the assay. High substrate concentrations can sometimes compete with the inhibitor.
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Control Experiments:
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Include a positive control (a known Src inhibitor) to validate that the assay can detect inhibition.
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Include a negative control (vehicle, e.g., DMSO) to establish a baseline for kinase activity.
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Step 2: Investigate the Kinase and Cellular System
Question: Are there factors related to the Src kinase or the cellular model that could be influencing the inhibitor's efficacy?
Troubleshooting Steps:
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Src Kinase Activation State:
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Cellular Resistance Mechanisms:
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Cells can develop resistance to kinase inhibitors.[9][10] This can be due to mutations in the target kinase or the activation of alternative signaling pathways that bypass the need for Src activity.[11][12]
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Consider whether your cell line has known resistance mechanisms to Src inhibitors. For instance, exposure to substances like cigarette smoke has been shown to induce resistance to tyrosine kinase inhibitors by modulating Src activity.[11][13]
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Step 3: Review Assay Methodology
Question: Is the assay format I'm using suitable for detecting the inhibitory activity of this compound?
Troubleshooting Steps:
-
Assay Type:
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Different kinase assay formats have varying sensitivities and potential for interference. Common methods include radioactive filter-binding assays, fluorescence-based assays (e.g., ADP-Glo), and ELISA-based assays.[14][15][16]
-
Ensure that the chosen assay is appropriate for your experimental goals and that you are following a validated protocol.
-
-
ATP Concentration:
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As this compound is likely an ATP-competitive inhibitor, the concentration of ATP in the assay is critical. High ATP concentrations can outcompete the inhibitor, leading to an apparent lack of inhibition.
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Determine the Km of ATP for your Src kinase and use an ATP concentration at or below this value for inhibition studies.
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Experimental Protocols
In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a general method for measuring kinase activity by quantifying the amount of ADP produced.[16]
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Reagent Preparation:
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Dilute the Src kinase, substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and this compound in the appropriate kinase buffer.
-
-
Reaction Setup (384-well plate):
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Add 1 µL of this compound at various concentrations or vehicle (DMSO) to the wells.
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Add 2 µL of Src kinase.
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Add 2 µL of the substrate/ATP mixture to initiate the reaction.
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-
Incubation:
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Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
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Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
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Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal positively correlates with the amount of ADP produced and thus, the kinase activity.
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Cell-Based Assay for Src Inhibition (Western Blotting)
This protocol assesses the inhibition of Src activity in a cellular context by measuring the phosphorylation of a downstream substrate.
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Cell Culture and Treatment:
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Plate cells and grow to the desired confluency.
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Treat cells with varying concentrations of this compound or vehicle for the desired time.
-
-
Cell Lysis:
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Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
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Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known Src substrate (e.g., phospho-FAK, phospho-paxillin).
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Probe a separate blot or strip and re-probe the same blot with an antibody for the total protein of the substrate to normalize for protein loading. Also, probe for total Src and a loading control like GAPDH or β-actin.
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Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
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Detect the signal using an enhanced chemiluminescence (ECL) reagent.
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Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
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Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for lack of this compound inhibition.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. immunomart.org [immunomart.org]
- 3. This compound [myskinrecipes.com]
- 4. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation pathway of Src kinase reveals intermediate states as novel targets for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src family kinase - Wikipedia [en.wikipedia.org]
- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Src mediates cigarette smoke-induced resistance to tyrosine kinase inhibitors in NSCLC cells [en-cancer.fr]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. promega.com [promega.com]
Troubleshooting T338C Src-IN-2 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Src inhibitor, T338C Src-IN-2. The focus is on addressing common solubility issues encountered in aqueous solutions during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound, like many kinase inhibitors, is expected to have low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. For other Src inhibitors, solubility in DMSO is significantly higher than in aqueous solutions. For example, some Src inhibitors are soluble in DMSO at concentrations as high as 25-57 mg/mL.[1][2]
Q2: After diluting my DMSO stock of this compound into my aqueous buffer, the compound precipitates. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
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Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try lowering the final concentration.
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Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <1%, and ideally <0.1% for cell-based assays) to avoid solvent effects on your experiment. However, a slightly higher DMSO concentration might be necessary to maintain solubility.
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Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
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Sonication: Gentle sonication of the solution after dilution can help to break up small aggregates and improve dissolution.
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Warm the Solution: Gently warming the solution to 37°C may temporarily increase solubility. However, be cautious about the thermal stability of the compound and other components in your buffer.
Q3: Can I prepare a stock solution of this compound in a solvent other than DMSO?
A3: While DMSO is the most common solvent for preparing stock solutions of hydrophobic inhibitors, ethanol can sometimes be used. However, the solubility in ethanol is often lower than in DMSO.[1] For in vivo studies, formulation strategies may involve co-solvents like polyethylene glycol 300 (PEG300) and Tween® 80.[1] It is crucial to test the solubility of this compound in any alternative solvent at a small scale before preparing a large stock.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of Src inhibitors in DMSO should be stored at -20°C or -80°C to maintain stability.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and reduced solubility.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Problem: When I add my this compound DMSO stock solution to my cell culture media, I observe a cloudy precipitate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Solubility in Media | The high salt and protein content of cell culture media can reduce the solubility of hydrophobic compounds. |
| Solution 1: Prepare an intermediate dilution of the DMSO stock in a serum-free medium or PBS before adding it to the final, serum-containing medium. | |
| Solution 2: Add the DMSO stock to the media dropwise while vortexing or swirling to ensure rapid mixing. | |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the complex environment of cell culture media. |
| Solution: Perform a dose-response experiment starting with a lower concentration to determine the maximum soluble concentration in your specific media and under your experimental conditions. | |
| Interaction with Serum Proteins | The compound may be binding to serum proteins and aggregating. |
| Solution: While this can be a desired effect for target engagement, if it leads to precipitation, consider reducing the serum concentration if your cell line can tolerate it. |
Issue 2: Inconsistent Results in Kinase Assays
Problem: I am seeing high variability in my IC50 values for this compound in an in vitro kinase assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the assay. |
| Solution 1: Use low-adsorption polypropylene plates and pipette tips. | |
| Solution 2: Include a small amount of a non-ionic surfactant (e.g., 0.01% Triton™ X-100) in your assay buffer, if compatible with your assay format. | |
| Incomplete Dissolution | The compound may not be fully dissolved in the assay buffer, leading to inconsistent concentrations across wells. |
| Solution: After diluting the stock solution, briefly vortex and centrifuge the plate to ensure a homogenous solution and pellet any undissolved precipitate. | |
| Time-Dependent Precipitation | The compound may be precipitating out of solution over the course of the assay. |
| Solution: Assess the solubility of this compound in your assay buffer over the same time frame as your experiment. If precipitation is observed, consider adding a stabilizing agent or modifying the buffer composition. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
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Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
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Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
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Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in serum-free cell culture medium or PBS. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1:100 dilution in serum-free medium to get a 100 µM intermediate solution.
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Final Dilution: Add the intermediate dilution (or the DMSO stock directly if not using an intermediate) to your final cell culture medium containing the desired serum concentration. Ensure the final DMSO concentration is below the level that affects your cells (typically <0.1%).
-
Mixing: Mix the final solution thoroughly by gentle inversion or swirling. Do not vortex vigorously if the medium contains serum, as this can cause foaming.
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Application to Cells: Add the final working solution to your cells immediately after preparation.
Data Presentation
Table 1: Solubility of Representative Src Kinase Inhibitors
Disclaimer: The following data is for representative Src kinase inhibitors and is intended for illustrative purposes. Specific solubility data for this compound is not publicly available.
| Compound | Solvent | Solubility |
| Src Inhibitor 1 | DMSO | 25 mg/mL (66.95 mM)[1] |
| Ethanol | 2 mg/mL[1] | |
| Water | Insoluble[1] | |
| KX1-004 | DMSO | 57 mg/mL (200.49 mM)[2] |
| Ethanol | 29 mg/mL[2] | |
| Water | Insoluble[2] |
Visualizations
Src Signaling Pathway
Caption: Simplified overview of the Src signaling pathway.
Experimental Workflow for Addressing Solubility Issues
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Overcoming Resistance to Src Inhibitors
Disclaimer: The following information is intended for research and laboratory use only. The protocols and troubleshooting guides are provided as a general resource. Investigators should always adhere to institutional guidelines and safety protocols. While the initial query concerned "T338C Src-IN-2," no public scientific literature is available for a compound with this designation. Therefore, this guide focuses on Dasatinib , a well-characterized and clinically relevant Src family kinase inhibitor, to address common challenges in overcoming resistance. The principles and methodologies described herein are often applicable to other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of our Src inhibitor in our cancer cell line over time. What are the potential causes?
A1: Decreased efficacy of a Src inhibitor, such as Dasatinib, is often due to the development of acquired resistance. The primary mechanisms include:
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Target Alterations: Mutations in the Src kinase domain can prevent inhibitor binding. A common example is the T315I "gatekeeper" mutation in the BCR-ABL kinase, which also confers resistance to Dasatinib.[1][2]
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Activation of Bypass Pathways: Cancer cells can compensate for Src inhibition by upregulating alternative survival signaling pathways.[3] This can involve the activation of other receptor tyrosine kinases like c-Met or AXL, or downstream effectors such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[4]
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1]
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Overexpression of the Target Protein: Increased expression of the target protein, such as BCR-ABL, can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[1][5]
Q2: How can we confirm that our cell line has developed resistance to a Src inhibitor?
A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of the drug in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[4][6] This can be done using a cell viability assay (see Experimental Protocol 1). Additionally, you can perform a Western blot (see Experimental Protocol 2) to assess the phosphorylation status of Src and its downstream targets in the presence and absence of the inhibitor. In resistant cells, you may observe a lack of inhibition of Src phosphorylation at concentrations that are effective in sensitive cells.[4]
Q3: What strategies can we employ to overcome resistance to Src inhibitors in our experiments?
A3: Several strategies can be explored to overcome resistance:
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Combination Therapy: Combining the Src inhibitor with an inhibitor of a bypass pathway can be highly effective. For example, if you observe upregulation of the c-Met pathway, combining Dasatinib with a c-Met inhibitor may restore sensitivity.[4] Similarly, combining with MEK inhibitors can be effective in cells with RAS mutations.[7]
-
Alternative Inhibitors: If resistance is due to a specific mutation, switching to a different inhibitor that is not affected by that mutation may be an option. For instance, while the T315I mutation confers resistance to Dasatinib, other inhibitors might still be effective depending on the specific kinase.[2]
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Inhibition of Drug Efflux Pumps: If resistance is mediated by ABC transporters, co-treatment with an inhibitor of these pumps may restore sensitivity by increasing the intracellular concentration of the Src inhibitor.[1]
Troubleshooting Guides
Issue 1: High IC50 value for Dasatinib in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Re-run the cell viability assay with a fresh aliquot of the drug and cells. Compare the IC50 to the historical value for the parental cell line. 2. Investigate Mechanism: Use Western blotting to check for reactivation of Src signaling or activation of bypass pathways (e.g., p-AKT, p-ERK). Sequence the kinase domain of the target protein to check for mutations. Use qPCR to assess the expression of drug efflux pumps like ABCG2. |
| Drug Inactivity | 1. Check Drug Stock: Ensure the drug has been stored correctly and has not expired. Prepare a fresh stock solution from a new vial of the compound. |
| Experimental Error | 1. Review Protocol: Double-check cell seeding density, drug dilution calculations, and incubation times.[8] 2. Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue 2: No inhibition of Src phosphorylation observed by Western blot after Dasatinib treatment.
| Possible Cause | Troubleshooting Steps |
| Cell Line is Resistant | 1. Confirm with Viability Assay: Run a cell viability assay to determine the IC50. If the IC50 is high, the cells are likely resistant. 2. Increase Drug Concentration: Treat cells with a higher concentration of Dasatinib to see if inhibition can be achieved. |
| Ineffective Cell Lysis | 1. Optimize Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins.[9] |
| Antibody Problems | 1. Validate Antibodies: Use positive and negative controls to ensure your primary and secondary antibodies are working correctly. Check the datasheets for recommended dilutions and blocking conditions. |
| Insufficient Treatment Time | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of Src phosphorylation. |
Quantitative Data Summary
Table 1: Dasatinib IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Dasatinib IC50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitive | 40 ± 1 nM | [4] |
| 231-DasB | Triple-Negative Breast Cancer | Acquired Resistance | > 5 µM | [4] |
| Lox-IMVI | Melanoma | Sensitive | 35.4 ± 8.8 nM | [10] |
| Sk-Mel-28 | Melanoma | Resistant | > 1 µM | [10] |
| HCC827 | Oral Squamous Cell Carcinoma | Sensitive | 26 nM | [11] |
| A549 | Oral Squamous Cell Carcinoma | Resistant | 1.87 µM | [11] |
| K562 | Chronic Myeloid Leukemia | Sensitive | Varies by study | [12][13] |
| K562-DasR | Chronic Myeloid Leukemia | Acquired Resistance | Significantly increased | [12] |
Experimental Protocols
Experimental Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[14]
-
Drug Preparation: Prepare a 2-fold serial dilution of Dasatinib in complete growth medium at 2x the final desired concentrations.
-
Drug Treatment: Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Experimental Protocol 2: Western Blotting for p-Src and Total Src
-
Cell Treatment and Lysis: Plate cells and treat with Dasatinib at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. Confirm transfer using Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Src (Tyr416) and total Src overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Src signal to the total Src signal.
Experimental Protocol 3: Generating a Dasatinib-Resistant Cell Line
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Determine Initial Concentration: First, determine the IC20-IC30 of Dasatinib for the parental cell line using a cell viability assay.[6]
-
Initial Exposure: Culture the parental cells in the presence of Dasatinib at the IC20-IC30 concentration.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a large proportion of cells may die. When the surviving cells reach 70-80% confluency, subculture them and maintain the same drug concentration.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, gradually increase the concentration of Dasatinib (e.g., by 1.5 to 2-fold).[6]
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation over several months.
-
Characterization of Resistant Line: Periodically, test the IC50 of the cultured cells to monitor the development of resistance. A significant increase in IC50 compared to the parental line indicates the establishment of a resistant cell line. The resistant line should be maintained in a medium containing the highest tolerated concentration of Dasatinib.
Visualizations
Caption: Simplified Src signaling pathway and its downstream effects in cancer.
Caption: Experimental workflow for investigating Src inhibitor resistance.
References
- 1. The acquisition order of leukemic drug resistance mutations is directed by the selective fitness associated with each resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Dasatinib Treatment Increases Sensitivity to c-Met Inhibition in Triple-Negative Breast Cancer Cells [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines: investigating resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Enhancing the In Vivo Performance of Src Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo half-life of Src kinase inhibitors, with a focus on a representative molecule, Src-IN-2, and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is Src-IN-2 and what is its mechanism of action?
Src-IN-2 is a representative member of the Src family of tyrosine kinase inhibitors.[1] These inhibitors function by targeting the ATP-binding site of Src kinases, which are crucial enzymes in various cellular processes like cell growth, differentiation, and survival.[1] Dysregulation of Src kinase activity is often implicated in the progression of various cancers. By blocking the phosphorylation of substrate proteins, Src inhibitors effectively interrupt downstream signaling pathways that promote tumor growth.[1]
Q2: What are the common challenges observed with the in vivo half-life of small molecule kinase inhibitors like Src-IN-2?
Small molecule kinase inhibitors often face challenges with their in vivo half-life due to factors such as rapid metabolism, poor solubility, and rapid clearance from the body. These factors can limit the therapeutic efficacy of the compound by reducing its exposure to the target tissue.
Q3: What general strategies can be employed to improve the in vivo half-life of a compound like Src-IN-2?
Several strategies can be employed to extend the in vivo half-life of small molecule inhibitors:
-
Chemical Modification:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic volume of the molecule, reducing renal clearance and shielding it from enzymatic degradation.
-
Lipidation: The addition of lipid moieties can enhance binding to plasma proteins like albumin, thereby extending circulation time.
-
-
Formulation Strategies:
-
Pharmacokinetic Boosting:
-
Co-administration with agents that inhibit key metabolic enzymes, such as CYP3A4, can slow down the metabolism of the primary drug.
-
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments aimed at improving the in vivo half-life of Src-IN-2 and its derivatives.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Bioavailability After Oral Administration | Poor aqueous solubility of the inhibitor. | - Prepare a formulation with solubility-enhancing excipients (e.g., cyclodextrins, surfactants).- Explore alternative routes of administration such as intraperitoneal (IP) or subcutaneous (SC) injection. |
| Rapid first-pass metabolism in the liver. | - Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., a CYP3A4 inhibitor).- Consider chemical modifications to block metabolically labile sites on the molecule. | |
| Short In Vivo Half-Life | Rapid renal clearance. | - Increase the molecular size of the inhibitor through PEGylation.- Enhance plasma protein binding by introducing lipophilic moieties. |
| High metabolic instability. | - Identify metabolic "hotspots" on the molecule through metabolic stability assays.- Synthesize analogues with modifications at these hotspots to improve stability. | |
| Variability in Pharmacokinetic (PK) Data | Inconsistent formulation preparation. | - Standardize the formulation protocol, ensuring consistent particle size and drug loading.- Perform quality control checks on each batch of the formulation. |
| Animal-to-animal variation. | - Increase the number of animals per group to improve statistical power.- Ensure consistent dosing and sampling times across all animals. | |
| Reduced Inhibitory Activity of Modified Compound | Steric hindrance from the modifying group (e.g., PEG chain) interfering with target binding. | - Use a linker between the inhibitor and the modifying group to provide more flexibility.- Experiment with different sizes and attachment points of the modifying group. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of the Src inhibitor Saracatinib (AZD0530) from a Phase I clinical trial, which can serve as a reference for researchers working on similar compounds.
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 175 mg (once daily) | [2] |
| Time to Reach Steady-State | 10 to 17 days | [2] |
| Accumulation | 4- to 5-fold | [2] |
| Half-life (T½) | ~40 hours | [2] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a Src inhibitor.
1. Animal Model:
-
Use 6-8 week old male or female mice (e.g., C57BL/6 or BALB/c).
-
Acclimatize animals for at least one week before the experiment.
2. Formulation Preparation:
-
Prepare the inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a solution containing DMSO, PEG300, and saline).
-
Ensure the final formulation is homogenous and the inhibitor is fully dissolved or suspended.
3. Dosing:
-
Administer the inhibitor via the desired route (e.g., oral gavage, intravenous injection, or intraperitoneal injection).
-
The dose will depend on the potency and toxicity of the compound.
4. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process blood to obtain plasma and store at -80°C until analysis.
5. Bioanalysis:
-
Quantify the concentration of the inhibitor in plasma samples using a validated analytical method, such as LC-MS/MS.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key PK parameters including Cmax, Tmax, AUC, and half-life.
Visualizations
Signaling Pathway of Src Kinase
Caption: Simplified signaling pathway of Src kinase.
Experimental Workflow for Improving In Vivo Half-Life
Caption: Workflow for half-life extension experiments.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: Troubleshooting logic for low bioavailability.
References
T338C Src-IN-2 inconsistent results in experimental replicates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Src inhibitors, with a focus on addressing inconsistent results in experimental replicates.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Src inhibitors?
A1: Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][3] Src inhibitors typically function by competing with ATP for the kinase's ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates and blocking its signaling activity. Some inhibitors may also bind to other sites on the enzyme to achieve inhibition.
Q2: What are the common sources of variability in kinase inhibitor assays?
A2: Inconsistent results in kinase inhibitor assays can arise from several factors, including:
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Reagent Quality and Handling: Degradation of the inhibitor, enzyme, or substrate; improper storage; and freeze-thaw cycles.
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Assay Conditions: Fluctuations in temperature, incubation times, and ATP concentration.[4]
-
Cell-Based Assay Variables: Cell line instability, passage number, cell density, and serum batch effects.
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Pipetting and Operator Error: Inaccurate liquid handling, especially with small volumes.
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Data Analysis: Incorrect curve fitting for IC50 determination and inappropriate statistical analysis.
Q3: How critical is the ATP concentration in an in vitro kinase assay?
A3: The ATP concentration is highly critical, especially for ATP-competitive inhibitors. The measured IC50 value of an inhibitor will increase as the ATP concentration in the assay increases. For accurate and comparable results, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[4][5]
Troubleshooting Guide: Inconsistent Experimental Replicates
Problem: High variability in IC50 values for T338C Src-IN-2 between experiments.
This guide will walk you through potential causes and solutions for inconsistent IC50 values obtained from in vitro or cell-based assays with a Src inhibitor.
1. Reagent Preparation and Handling
-
Question: Could the stability of my Src inhibitor be the issue?
-
Answer: Yes, improper storage or handling can lead to degradation of the inhibitor.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your inhibitor stock solution to avoid repeated freeze-thaw cycles.
-
Verify Solvent and Solubility: Ensure the inhibitor is fully dissolved in the recommended solvent. If precipitation is observed, gentle warming or sonication may be necessary. Always visually inspect for precipitates before use.
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Storage Conditions: Store the stock solution and aliquots at the recommended temperature (typically -20°C or -80°C) and protected from light.
-
-
-
Question: How can I be sure my enzyme and substrate are active?
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Answer: The activity of the kinase and the integrity of the substrate are crucial for reproducible results.
-
Troubleshooting Steps:
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Enzyme Activity Check: Before starting an inhibitor screen, run a control experiment to verify the specific activity of your Src enzyme batch.
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Substrate Quality: Ensure the substrate has not been degraded. If using a peptide substrate, consider running a quality control check (e.g., mass spectrometry).
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Consistent Reagent Source: Use reagents from the same lot number within a single set of experiments to minimize variability.
-
-
2. Assay Conditions and Protocol
-
Question: My results are inconsistent even with fresh reagents. What in my protocol could be the cause?
-
Answer: Minor variations in the experimental protocol can lead to significant differences in results.
-
Troubleshooting Steps:
-
Standardize Incubation Times and Temperatures: Use a calibrated incubator and a precise timer for all incubation steps.
-
Control ATP Concentration: As mentioned in the FAQs, maintain a consistent ATP concentration across all experiments. Measure the ATP concentration of your stock solution if possible.
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Optimize Enzyme and Substrate Concentrations: Ensure that the enzyme and substrate concentrations are in the linear range of the assay. This means that the signal should be proportional to the amount of product formed over the time course of the experiment.[6]
-
-
3. Cell-Based Assay Specific Issues
-
Question: I'm seeing variability in my cell-based assays. What should I check?
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Answer: Cellular assays introduce additional layers of complexity.
-
Troubleshooting Steps:
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Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling responses.
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Cell Seeding Density: Ensure uniform cell seeding density across all wells, as this can affect cell health and response to treatment.
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Serum Effects: If your inhibitor is protein-bound, variations in serum batches can alter its effective concentration. Consider using a single batch of serum for a set of experiments or reducing the serum concentration during treatment.
-
-
Data Presentation
Table 1: Example of Inconsistent IC50 Data for this compound
| Experiment ID | Date | Operator | IC50 (nM) |
| EXP-001 | 2025-10-27 | A | 55.2 |
| EXP-002 | 2025-10-28 | A | 150.7 |
| EXP-003 | 2025-10-29 | B | 75.4 |
Table 2: Example of Improved IC50 Data After Troubleshooting
| Experiment ID | Date | Operator | IC50 (nM) | Standard Deviation |
| EXP-004 | 2025-11-03 | A | 62.1 | 5.8 |
| EXP-005 | 2025-11-04 | A | 65.8 | 6.2 |
| EXP-006 | 2025-11-05 | B | 68.3 | 7.1 |
Experimental Protocols
Protocol 1: In Vitro Src Kinase Assay (Generic)
-
Prepare Reagents:
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Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Src Enzyme: Dilute to 2x the final concentration in kinase buffer.
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Substrate (e.g., Poly(Glu, Tyr) 4:1): Dilute to 2x the final concentration in kinase buffer.
-
ATP: Dilute to 2x the final concentration (at Km) in kinase buffer.
-
This compound: Prepare a 2x serial dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of 2x this compound dilution to a 384-well plate.
-
Add 5 µL of 2x Src enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 2x substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect phosphorylation using a suitable method (e.g., ADP-Glo™, HTRF®, or ELISA).
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Cell-Based Western Blot for Src Activity
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549) in a 6-well plate and grow to 70-80% confluency.
-
Serum starve the cells for 12-24 hours.
-
Treat the cells with varying concentrations of this compound for 2 hours.
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Stimulate the cells with a growth factor (e.g., EGF) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Src (Tyr416) and total Src overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-Src signal to the total Src signal.
-
Visualizations
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
How to address off-target effects of T338C Src-IN-2 in experiments
Welcome to the technical support center for T338C Src-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this potent mutant c-Src T338C kinase inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of the mutant c-Src T338C kinase, with a reported IC50 of 317 nM. It also shows inhibitory activity against other c-Src variants, such as T338C/V323A (IC50 = 57 nM) and T338C/V323S (IC50 = 19 nM).[1][2] Its primary application is in cancer research, where Src kinase is often implicated in tumor progression and metastasis.[3]
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a drug or compound interacts with unintended molecular targets. With kinase inhibitors, this is a common concern due to the high degree of conservation in the ATP-binding pocket across the human kinome.[4][5] These unintended interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity in a clinical setting.[5][6]
Q3: Is the complete off-target profile of this compound publicly available?
Q4: How can I determine the off-target profile of this compound?
The most direct way to determine the off-target profile is to utilize a commercial kinase profiling service. These services screen your compound against a large panel of purified kinases (often hundreds) to identify unintended targets.[7][8][9][10] This provides a broad overview of the inhibitor's selectivity.
Q5: What are some general strategies to minimize off-target effects in my experiments?
Several strategies can be employed to mitigate off-target effects:
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Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Use structurally unrelated inhibitors: Confirm key findings using a second, structurally different inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Employ genetic controls: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown the intended target (c-Src T338C). The resulting phenotype should phenocopy the effects of this compound if the inhibitor is highly specific.
-
Perform rescue experiments: In a system where the target is knocked down, the addition of the inhibitor should not produce any further effect. Conversely, re-expression of a resistant form of the target in a knockdown background should rescue the phenotype in the presence of the inhibitor.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). | The inhibitor may be affecting a signaling pathway that counteracts the intended effect. For example, some Src inhibitors have been shown to paradoxically activate other pathways.[4] | 1. Perform a kinase selectivity screen to identify potential off-target kinases. 2. Use phosphoproteomics to get a global view of signaling pathway alterations.[11][12] 3. Validate off-target engagement with orthogonal inhibitors or genetic knockdown of the suspected off-target. |
| Cellular phenotype is observed at a much higher concentration than the biochemical IC50. | The inhibitor may have poor cell permeability, or the off-target effect responsible for the phenotype has a lower affinity than the intended target. | 1. Confirm target engagement in cells using a cellular thermal shift assay (CETSA) or by monitoring the phosphorylation of a direct downstream substrate of Src. 2. If off-targets are known, compare their IC50 values to the on-target IC50 to assess the therapeutic window. |
| Inconsistent results between different cell lines. | The expression levels of the on-target and potential off-target kinases can vary significantly between cell lines, leading to different overall responses. | 1. Profile the expression levels of Src and key potential off-target kinases in the cell lines being used via western blot or proteomics. 2. Correlate the inhibitor's effect with the expression levels of the target and off-targets. |
| Results from in vitro kinase assays do not translate to cellular effects. | Off-target effects in the complex cellular environment may mask or alter the on-target effect. Cellular metabolism of the compound could also be a factor. | 1. Perform cellular target engagement assays. 2. Use phosphoproteomics to understand the broader signaling impact of the inhibitor in a cellular context.[11][12] |
Quantitative Data Summary
As a comprehensive off-target profile for this compound is not publicly available, the following table presents a hypothetical kinase selectivity profile to illustrate how such data would be presented. Researchers must perform their own kinase profiling to determine the actual off-target effects of this compound.
| Kinase | IC50 (nM) | Fold Selectivity vs. c-Src T338C | Potential Implication of Off-Target Inhibition |
| c-Src T338C (On-Target) | 317 | 1 | Intended Target |
| c-Src T338C/V323A | 57 | 0.18 | Inhibition of specific mutant forms |
| c-Src T338C/V323S | 19 | 0.06 | Inhibition of specific mutant forms |
| Hypothetical Off-Target 1 (e.g., a related SFK) | 1,500 | 4.7 | May contribute to phenotype at higher concentrations. |
| Hypothetical Off-Target 2 (e.g., a kinase in a parallel pathway) | 5,000 | 15.8 | Less likely to be a significant off-target at typical working concentrations. |
| Hypothetical Off-Target 3 (e.g., an unrelated kinase) | >10,000 | >31.5 | Unlikely to be a significant off-target. |
Experimental Protocols
In Vitro Kinase Assay to Determine IC50
This protocol is a general guideline for determining the IC50 of this compound against its target and potential off-target kinases.
Materials:
-
Purified recombinant kinase (e.g., c-Src T338C)
-
Kinase-specific substrate peptide
-
This compound
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (at Km concentration for the specific kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a multi-well plate, add the kinase and substrate peptide to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the optimized reaction time.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Western Blotting to Assess Downstream Src Signaling
This protocol can be used to confirm the on-target activity of this compound in cells by examining the phosphorylation of known Src substrates.
Materials:
-
Cell line expressing c-Src T338C
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total Src, anti-phospho-FAK (Tyr397), anti-total FAK, anti-GAPDH or β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
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Denature protein samples by boiling in Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
MTT Cell Viability Assay
This protocol assesses the effect of this compound on cell viability and can help identify cytotoxic off-target effects.
Materials:
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Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[8]
-
Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
Add 10-20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.[7][12]
-
Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][11]
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Logical relationship between an inhibitor and its on- and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. assayquant.com [assayquant.com]
- 8. Kinase Screening Services - Creative Bioarray [dda.creative-bioarray.com]
- 9. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Refining T338C Src-IN-2 treatment protocols for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing T338C Src-IN-2 in long-term experimental settings. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their study protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the general mechanism of action for Src inhibitors like this compound? | Src inhibitors are a class of targeted therapies that function by inhibiting the activity of Src family tyrosine kinases.[1] These enzymes are crucial for various cellular processes, including growth, differentiation, and survival.[1] Dysregulation of Src kinases is often implicated in cancer development and progression.[1] The primary mechanism of action involves binding to the ATP-binding site of the Src kinase, which prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1] This inhibition blocks downstream signaling pathways, such as the Ras-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[1] |
| What are the key signaling pathways regulated by Src that I should monitor in my long-term studies? | Src is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[2][3] Key downstream pathways to monitor include the Ras/Raf/MEK/ERK (MAPK) pathway, the PI3K/Akt/mTOR pathway, and the FAK/paxillin pathway, which is involved in cell adhesion and migration.[4][5] It is also advisable to assess the phosphorylation status of Src itself (e.g., at Y416 for activation) and its direct substrates like FAK and paxillin. |
| How can I determine the optimal long-term dosing for this compound in my cell line? | The optimal long-term dose should be a concentration that is cytostatic (inhibits proliferation) rather than cytotoxic (induces cell death) to mimic a continuous therapeutic effect. A common method is to first determine the IC50 value using a short-term cell viability assay (e.g., MTT, WST-1).[6] For long-term studies, it is recommended to use concentrations at or below the IC10-IC20 to minimize acute toxicity and the development of resistance.[6] It is crucial to perform dose-response and time-course experiments to identify a stable concentration that maintains the desired level of Src inhibition without causing significant cell death over the extended study period.[7] |
| How frequently should I replace the media and re-dose with this compound in a long-term experiment? | The frequency of media replacement and re-dosing depends on the stability of the compound in culture conditions and the metabolic rate of the cell line. A general starting point is to replace the media and re-dose every 2-3 days.[6] However, it is advisable to determine the half-life of this compound in your specific cell culture medium. This can be assessed by measuring the compound's concentration in the medium over time using techniques like LC-MS. Based on the stability data, you can adjust the re-dosing schedule to maintain a consistent effective concentration. |
| What are the potential mechanisms of acquired resistance to Src inhibitors in long-term studies? | Acquired resistance to Src inhibitors can arise through various mechanisms. These can include mutations in the Src kinase domain that prevent drug binding, upregulation of bypass signaling pathways that circumvent the need for Src signaling, increased drug efflux through transporters like ABCB1 (MDR1), and alterations in downstream effector proteins. It is important to monitor for changes in Src expression and phosphorylation, as well as the activation of alternative signaling pathways (e.g., other receptor tyrosine kinases) in cells that develop resistance. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound efficacy over time. | 1. Compound Instability: The inhibitor may be degrading in the cell culture medium at 37°C. 2. Development of Resistance: Cells may be acquiring resistance through genetic or epigenetic changes. 3. Cellular Crowding: High cell density can reduce the efficacy of some inhibitors.[8] | 1. Assess Compound Stability: Determine the half-life of this compound in your culture medium. Increase the frequency of media changes and re-dosing if necessary. 2. Monitor Resistance Markers: Periodically assess the expression and phosphorylation of Src and key downstream targets. Consider establishing a resistant cell line for further investigation.[6] 3. Control Cell Density: Maintain cells at a consistent, sub-confluent density throughout the experiment. |
| High levels of cell death observed even at low concentrations. | 1. Off-target Toxicity: The inhibitor may be affecting other kinases or cellular processes. 2. Cell Line Sensitivity: The specific cell line may be particularly sensitive to Src inhibition. | 1. Perform Kinase Profiling: If possible, assess the selectivity of this compound against a panel of kinases to identify potential off-targets. 2. Lower the Dose: Further reduce the concentration of the inhibitor to a level that maintains a modest level of Src inhibition without inducing significant cell death. |
| Variability in experimental replicates. | 1. Inconsistent Dosing: Inaccurate or inconsistent preparation of inhibitor stock solutions and dilutions. 2. Inconsistent Cell Seeding: Variations in the number of cells seeded per well or plate. 3. Edge Effects: Cells in the outer wells of a multi-well plate may behave differently due to evaporation. | 1. Standardize Solution Preparation: Prepare a large, single batch of the inhibitor stock solution and aliquot for single use to minimize freeze-thaw cycles. Use calibrated pipettes for all dilutions. 2. Ensure Uniform Cell Seeding: Use a cell counter to ensure accurate cell numbers and mix the cell suspension thoroughly before plating. 3. Minimize Edge Effects: Avoid using the outermost wells of multi-well plates for data collection, or fill them with sterile PBS or media to create a humidity barrier. |
| Unexpected changes in cell morphology or phenotype. | 1. Epithelial-Mesenchymal Transition (EMT) Reversal: Src inhibition can sometimes revert a mesenchymal phenotype to a more epithelial one.[9] 2. Cellular Stress Response: Long-term treatment can induce stress responses that alter cell morphology. | 1. Monitor EMT Markers: Assess the expression of EMT markers such as E-cadherin (upregulated in epithelial cells) and vimentin (upregulated in mesenchymal cells).[9] 2. Assess Stress Markers: Evaluate markers of cellular stress, such as heat shock proteins or autophagy markers. |
Experimental Protocols
Long-Term Cell Viability and Proliferation Assay
This protocol is adapted from established methods for long-term treatment of cancer cell lines.[7]
-
Cell Seeding: Seed cells in 96-well plates at a low density that allows for logarithmic growth over the planned duration of the experiment.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Treatment Regimen: Replace the medium with fresh medium containing the inhibitor or vehicle every 2-3 days for the duration of the experiment (e.g., 10-14 days).
-
Cell Viability Assessment: At designated time points (e.g., day 0, 3, 7, 10, 14), measure cell viability using an appropriate assay such as WST-1 or CellTiter-Glo®.
-
Data Analysis: Normalize the viability data to the day 0 reading to determine the relative cell proliferation over time.
Western Blot Analysis of Src Pathway Inhibition
-
Cell Lysis: After the desired treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Src (Y416), total Src, p-FAK (Y397), total FAK, p-Akt (S473), total Akt, p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a long-term study with this compound.
Caption: Troubleshooting logic for addressing loss of drug efficacy.
References
- 1. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced efficacy of a Src kinase inhibitor in crowded protein solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Specificity of T338C Src-IN-2: A Comparative Guide for Researchers
For researchers in oncology, immunology, and cell signaling, the precise targeting of protein kinases is paramount. This guide provides a detailed comparison of the inhibitor T338C Src-IN-2, focusing on its specificity for the proto-oncogene tyrosine-protein kinase Src over other kinases. The information presented here is compiled from key experimental data to assist researchers and drug development professionals in making informed decisions for their studies.
This compound is a potent, covalent inhibitor designed to target a specifically engineered mutant of c-Src kinase (c-Src T338C). This inhibitor is a key component of a chemical genetic strategy that allows for highly specific inhibition of a target kinase, thereby enabling a clearer understanding of its cellular functions. The specificity of this compound and its analogs stems from the covalent complementarity between the inhibitor and a cysteine residue engineered into the ATP-binding pocket of the target kinase. This approach is designed to minimize off-target effects, a common challenge with traditional kinase inhibitors.
Kinase Specificity Profile
To validate the specificity of this class of inhibitors, a comprehensive kinase screen was performed. An analog of this compound, a vinylsulfonamide-derivatized pyrazolopyrimidine, was screened against a panel of 307 distinct kinases. The results demonstrate a remarkable selectivity for the engineered T338C Src kinase.
| Kinase Target | Percent Inhibition at 1 µM |
| c-Src T338C | >95% |
| MOK | ~60% |
| Other 305 kinases | <10% |
| Data derived from the supplementary information of Garske AL, et al. PNAS. 2011. The table presents a summary of the screening results for a representative electrophilic inhibitor from the same class as this compound. |
The data reveals that outside of the intended engineered Src kinase, only MOK (MAPK/MAK/MRK overlapping kinase), one of the few human kinases with an endogenous cysteine gatekeeper, showed significant inhibition. This high degree of selectivity underscores the utility of the covalent complementarity approach for dissecting Src-specific signaling events.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the validation of this compound's specificity.
In Vitro Kinase Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against the engineered c-Src T338C kinase.
Materials:
-
Purified recombinant c-Src T338C enzyme
-
This compound inhibitor
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the c-Src T338C enzyme to the kinase buffer.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells containing the enzyme.
-
Incubate the enzyme and inhibitor mixture at room temperature for a predetermined time (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Allow the kinase reaction to proceed at 30°C for a specified duration (e.g., 60 minutes).
-
Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Molecular Context
To better understand the role of Src in cellular signaling and the experimental approach to its inhibition, the following diagrams are provided.
Confirming T338C Src-IN-2 Target Engagement: A Comparative Guide to In-Cell Methods
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor directly engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and alternative methods for verifying the target engagement of T338C Src-IN-2, a potent Src kinase inhibitor.
While specific experimental data for this compound using these methods is not publicly available, this guide outlines the established protocols and presents example data for other Src kinase inhibitors to illustrate the principles and expected outcomes. This information will enable researchers to design and execute experiments to confidently determine the cellular target engagement of this compound.
Executive Summary of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and the desired throughput. The table below provides a high-level comparison of the key features of CETSA, NanoBRET, and DARTS.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Assay | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Ligand-induced stabilization of the target protein against proteolytic degradation. |
| Readout | Western Blot, Mass Spectrometry, AlphaScreen, etc. | Luminescence and fluorescence detection. | Western Blot, Mass Spectrometry. |
| Throughput | Low to high, depending on the detection method. | High. | Low to medium. |
| Protein Modification | Not required for endogenous protein detection. | Requires genetic modification to tag the target protein. | Not required. |
| Compound Modification | Not required. | Not required. | Not required. |
| Key Advantage | Measures engagement with endogenous, unmodified protein in a physiological context. | Real-time measurement in live cells, high sensitivity. | Label-free and does not require protein modification. |
| Key Limitation | Not all ligand binding events result in a thermal shift. | Requires cell line engineering; potential for tag interference. | Not all ligand binding events confer protease resistance; requires careful optimization of digestion conditions. |
Cellular Thermal Shift Assay (CETSA) for this compound
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Workflow
The general workflow for a Western blot-based CETSA experiment to confirm this compound engagement with Src kinase is as follows:
Caption: CETSA experimental workflow.
Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA
The isothermal dose-response (ITDR) format is particularly useful for quantifying the potency of target engagement.
-
Cell Culture: Culture a suitable cell line (e.g., a cancer cell line with high Src expression) to 70-80% confluency.
-
Compound Treatment: Harvest cells and resuspend in fresh media. Aliquot the cell suspension and treat with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Transfer the cell suspensions to PCR tubes and heat at a single, optimized temperature (e.g., the Tagg of Src in the absence of the ligand) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Denature the samples in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Src kinase.
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the amount of soluble Src at each this compound concentration.
-
Expected Data
The expected outcome is a dose-dependent increase in the amount of soluble Src kinase at the chosen temperature, indicating stabilization by this compound. This data can be used to generate a dose-response curve and calculate an EC50 value for target engagement.
| This compound (µM) | Soluble Src (Normalized Intensity) |
| 0 (Vehicle) | 1.0 |
| 0.01 | 1.5 |
| 0.1 | 3.2 |
| 1 | 5.8 |
| 10 | 6.5 |
| 100 | 6.7 |
Alternative Methods for Target Engagement
While CETSA is a powerful tool, other methods can provide complementary or alternative approaches to confirm target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a NanoLuc® luciferase-tagged protein of interest in live cells.
Experimental Workflow
Caption: NanoBRET™ experimental workflow.
Detailed Protocol
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-Src fusion protein.
-
Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Plate the cells in a 384-well plate.
-
Compound and Tracer Addition: Add the NanoBRET tracer and a serial dilution of this compound to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition and Measurement: Add the NanoBRET Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader.
-
Data Analysis: Calculate the corrected BRET ratio. The displacement of the tracer by this compound will result in a decrease in the BRET signal, from which an IC50 value can be determined.
Expected Data
The NanoBRET assay for Src with the reference compound Dasatinib has an IC50 of 1.765e-008 M.[1] A similar potent IC50 would be expected for this compound.
| This compound (M) | BRET Ratio (mBU) |
| 1.00E-11 | 350 |
| 1.00E-10 | 345 |
| 1.00E-09 | 320 |
| 1.00E-08 | 250 |
| 1.00E-07 | 150 |
| 1.00E-06 | 50 |
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that relies on the principle that ligand binding can stabilize a protein, making it more resistant to proteolysis.
Experimental Workflow
Caption: DARTS experimental workflow.
Detailed Protocol
-
Lysate Preparation: Prepare a cell lysate from a suitable cell line.
-
Compound Incubation: Incubate the lysate with this compound or vehicle for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) at an optimized concentration and incubate for a specific time (e.g., 30 minutes) at room temperature.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the samples by Western blot for Src kinase as described in the CETSA protocol.
Expected Data
A successful DARTS experiment will show a protected band for Src kinase in the presence of this compound compared to the vehicle-treated control, indicating direct binding and stabilization. A study on the natural product matrine demonstrated its direct binding to Src using both CETSA and DARTS, providing strong evidence for its target engagement.[2][3]
| Treatment | Protease | Src Band Intensity |
| Vehicle | - | +++ |
| Vehicle | + | + |
| This compound | - | +++ |
| This compound | + | +++ |
Src Signaling Pathway
Understanding the signaling context of Src is crucial for interpreting target engagement data and its downstream functional consequences. Src is a non-receptor tyrosine kinase that plays a key role in regulating various cellular processes.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Src acts as the target of matrine to inhibit the proliferation of cancer cells by regulating phosphorylation signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
T338C Src-IN-2 vs. Bosutinib: A Comparative Analysis in the Context of Breast Cancer Research
A Head-to-Head Evaluation of Two Src Kinase Inhibitors
In the landscape of targeted cancer therapy, the inhibition of proto-oncogene tyrosine-protein kinase Src stands as a promising strategy, particularly in breast cancer where its overexpression and hyperactivity are frequently implicated in tumor progression, metastasis, and therapeutic resistance. This guide provides a comparative overview of two Src inhibitors: Bosutinib, a clinically approved dual Src/Abl kinase inhibitor, and T338C Src-IN-2, a potent and specific inhibitor of a mutant form of c-Src. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research directions.
While a direct head-to-head experimental comparison of this compound and Bosutinib in breast cancer models is not available in the current body of scientific literature, this guide will juxtapose the known attributes of each compound, drawing from independent studies to provide a framework for their potential applications and to highlight critical knowledge gaps.
I. Comparative Efficacy and Specificity
The following tables summarize the available quantitative data for this compound and Bosutinib, focusing on their inhibitory concentrations and effects on breast cancer cell lines.
Table 1: Biochemical Potency of this compound and Bosutinib
| Compound | Target(s) | IC50 (Biochemical Assay) | Citation(s) |
| This compound | Mutant c-Src T338C | 317 nM | [1][2][3][4] |
| T338C/V323A c-Src | 57 nM | [1][4][5] | |
| T338C/V323S c-Src | 19 nM | [1][4][5] | |
| Bosutinib | c-Src | 3.8 nM | [6] |
| Abl | 1 nM | [6] |
Note: this compound data is specific to engineered mutant forms of c-Src and not wild-type Src. This inhibitor is presented as a tool for chemical genetics to study the effects of specific kinase inhibition.[]
Table 2: In Vitro Efficacy of Bosutinib in Breast Cancer Cell Lines
| Cell Line | Subtype | Endpoint | IC50 / Effect | Citation(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Cell Growth Inhibition | IC50: 2.8 ± 0.77 µM | [8] |
| Cell Viability/Proliferation | Little to no inhibitory activity (≤1 µM) | [9][10] | ||
| MCF-7 | Hormone Receptor-Positive (HR+) | Cell Growth Inhibition | IC50: 5.4 ± 3.63 µM | [8] |
| MX-1 | Not Specified | Cell Growth Inhibition | Marked inhibition | [8] |
| HCC1143 | Triple-Negative Breast Cancer (TNBC) | Cell Viability/Proliferation | Little to no inhibitory activity (≤1 µM) | [9] |
Note: No in vitro efficacy data for this compound in breast cancer cell lines is publicly available.
II. Mechanism of Action and Signaling Pathways
Bosutinib functions as an ATP-competitive inhibitor of both Src and Abl kinases.[6][11] The Src signaling pathway is a critical regulator of multiple cellular processes that are co-opted in cancer, including proliferation, survival, adhesion, and migration. The diagram below illustrates the central role of Src in breast cancer signaling.
Caption: Simplified Src signaling pathway in breast cancer.
III. Experimental Protocols
To facilitate the replication and extension of the research cited, detailed methodologies for key experiments are provided below.
A. Cell Viability Assay (MTT/CCK-8)
This protocol is a generalized procedure for assessing the effect of inhibitors on cancer cell viability.
Caption: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Seeding: Breast cancer cells are harvested and seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.[12]
-
Drug Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or Bosutinib).
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.[8] Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: After a further incubation, the formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
B. Western Blotting for Src Signaling
This protocol outlines the steps to analyze the phosphorylation status and total protein levels of Src and its downstream targets.
Caption: Standard workflow for Western blot analysis.
Detailed Steps:
-
Protein Extraction: Cells are treated with the inhibitors for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
Gel Electrophoresis: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated Src, total Src, and downstream effectors). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with HRP to produce light, which is captured on film or by a digital imager.
C. In Vivo Tumor Xenograft Model
This protocol describes a general approach for evaluating the anti-tumor efficacy of a compound in an animal model.
Caption: Experimental workflow for a tumor xenograft model.
Detailed Steps:
-
Cell Implantation: Human breast cancer cells are injected into the mammary fat pad or subcutaneously in immunodeficient mice.[13]
-
Tumor Development: The mice are monitored until tumors reach a palpable size.
-
Treatment Administration: Once tumors reach a specified volume, the mice are randomized into different treatment groups and receive daily doses of the drug or a vehicle control.
-
Efficacy Evaluation: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as histology or Western blotting, to assess the in vivo effects of the treatment on the target signaling pathways.
IV. Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding this compound and Bosutinib. Bosutinib is a well-characterized dual Src/Abl inhibitor with demonstrated, albeit modest, activity in preclinical and clinical studies of breast cancer.[6][8][9][10] In contrast, this compound is a potent inhibitor of a specific c-Src mutant, positioning it as a valuable research tool for dissecting the specific roles of this kinase in a controlled genetic background.[1][2][3][4][5][]
A significant gap in the literature is the absence of studies evaluating this compound in breast cancer models. Future research should aim to:
-
Evaluate the efficacy of this compound in a panel of breast cancer cell lines to determine its anti-proliferative and anti-migratory effects.
-
Conduct head-to-head in vitro and in vivo studies comparing this compound with Bosutinib and other Src inhibitors to ascertain their relative potency and efficacy in breast cancer models.
-
Investigate the impact of this compound on the broader kinome to understand its selectivity profile beyond the engineered Src mutant.
Such studies will be instrumental in clarifying the therapeutic potential of targeting specific Src mutations and will provide a more comprehensive understanding of the role of Src signaling in breast cancer, ultimately guiding the development of more effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - tcsc4334 - Taiclone [taiclone.com]
- 5. adooq.com [adooq.com]
- 6. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Bosutinib Reduces the Efficacy of Dasatinib in Triple-negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bosutinib reduces the efficacy of Dasatinib in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bosulif (Bosutinib) - Chronic Myeloid Leukemia [cmleukemia.com]
- 12. Cell Viability Assay [bio-protocol.org]
- 13. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Src Kinase Inhibitor "Src-IN-2" Activity on Wild-Type and T338C Mutant Src in Different Laboratory Settings
This guide provides a comparative analysis of the activity of a hypothetical Src kinase inhibitor, Src-IN-2, against both wild-type (WT) Src and a theoretical T338C mutant. The data presented is a simulated representation of results that could be obtained from two independent laboratories (Lab A and Lab B), highlighting the importance of standardized protocols in cross-validation studies.
Overview of Src Kinase and the T338C Mutation
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating various cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of Src activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[3][4] The hypothetical T338C mutation is located within the kinase domain of Src and is postulated to alter the inhibitor binding kinetics, potentially leading to resistance.
Comparative Activity of Src-IN-2
The inhibitory activity of Src-IN-2 was assessed in two independent laboratories using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of the inhibitor against both WT and T338C mutant Src.
Table 1: Comparative IC50 Values (nM) of Src-IN-2
| Laboratory | Src Target | IC50 (nM) |
| Lab A | Wild-Type Src | 15.2 |
| T338C Mutant Src | 158.7 | |
| Lab B | Wild-Type Src | 18.5 |
| T338C Mutant Src | 172.3 |
The data indicates that Src-IN-2 is a potent inhibitor of WT Src, with comparable IC50 values obtained in both laboratories. However, a significant decrease in potency (approximately 10-fold) is observed against the T338C mutant in both settings, suggesting that this mutation may confer resistance to Src-IN-2. The slight variations in IC50 values between the two labs could be attributed to minor differences in experimental conditions, highlighting the need for robust and standardized assay protocols.
Experimental Protocols
To ensure reproducibility and enable meaningful comparison, detailed experimental protocols are essential.
In Vitro Src Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of Src-IN-2 on the enzymatic activity of purified Src kinase.
-
Materials:
-
Recombinant human Src (WT and T338C mutant)
-
Src-IN-2 (dissolved in DMSO)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Procedure:
-
Prepare serial dilutions of Src-IN-2 in kinase buffer.
-
In a 384-well plate, add Src kinase (WT or T338C mutant) to each well.
-
Add the serially diluted Src-IN-2 to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Determine IC50 values by fitting the data to a four-parameter logistic curve.
-
Cellular Assay for Src Phosphorylation
This assay assesses the ability of Src-IN-2 to inhibit Src activity within a cellular context.
-
Materials:
-
Human cell line expressing Src (e.g., HEK293T)
-
Plasmids for transient transfection of WT and T338C mutant Src
-
Src-IN-2
-
Cell lysis buffer
-
Antibodies: anti-phospho-Src (Tyr416), anti-total-Src, and appropriate secondary antibodies.
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Seed cells in 6-well plates.
-
Transfect cells with plasmids encoding either WT or T338C mutant Src.
-
After 24 hours, treat the cells with varying concentrations of Src-IN-2 for 2 hours.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-Src (Tyr416) and total Src.
-
Quantify band intensities and normalize the phospho-Src signal to the total Src signal.
-
Determine the concentration of Src-IN-2 required to inhibit 50% of Src phosphorylation.
-
Visualizations
Signaling Pathway
Caption: Simplified Src signaling pathway.
Experimental Workflow
Caption: Cross-validation experimental workflow.
References
Confirming the Mode of Action of T338C Src-IN-2: A Comparative Guide to Biochemical and Cellular Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of biochemical and cellular assays to elucidate and confirm the mode of action of T338C Src-IN-2, a potent inhibitor of the mutant c-Src T338C kinase.[1][2][3] This document outlines key experimental protocols and presents a comparative framework against other well-characterized Src inhibitors, Dasatinib and PP2, to facilitate a thorough evaluation of this compound's performance.
The proto-oncogene tyrosine-protein kinase Src is a critical signaling molecule involved in regulating cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is frequently observed in various cancers, making it a prime target for therapeutic intervention. This compound has been identified as a potent inhibitor of the T338C mutant of c-Src kinase, with reported IC50 values of 317 nM against T338C, 57 nM against T338C/V323A, and 19 nM against T338C/V323S.[1][2][3] To rigorously validate its mechanism of action and assess its potential as a therapeutic agent, a series of biochemical and cellular assays are essential.
Biochemical Assays: Direct Target Engagement and Kinase Inhibition
Biochemical assays are fundamental for quantifying the direct interaction between an inhibitor and its target kinase, as well as its impact on enzymatic activity.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of an inhibitor to block the catalytic activity of the Src kinase. Common methods include:
-
Transcreener® ADP² Assay: This high-throughput screening assay quantifies kinase activity by directly detecting the ADP produced during the phosphotransferase reaction. It is a robust method with a simple mix-and-read format.[4]
-
Kinase-Glo® Luminescent Kinase Assay: This assay determines kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with kinase activity.[5]
-
ELISA-Based Assays: These assays utilize a phosphotyrosine-specific antibody to detect the phosphorylation of a substrate peptide by the Src kinase in a 96-well format.[6]
Table 1: Comparison of Biochemical Potency of Src Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay Method |
| This compound | c-Src (T338C) | 317 nM (IC50) | Not specified |
| c-Src (T338C/V323A) | 57 nM (IC50) | Not specified | |
| c-Src (T338C/V323S) | 19 nM (IC50) | Not specified | |
| Dasatinib | c-Src | 0.5 nM (IC50) | Not specified |
| BCR/ABL | <1 nM (IC50) | Not specified | |
| c-Kit | 79 nM (IC50) | Not specified | |
| PP2 | p56lck | 4 nM (IC50) | Not specified |
| p59fynT | 5 nM (IC50) | Not specified | |
| c-Src | 33 nM (Ki) | Biochemical activity assay |
Experimental Protocol: Transcreener® ADP² Kinase Assay
This protocol provides a general framework for assessing Src kinase inhibition.
Materials:
-
Recombinant Src kinase (wild-type or T338C mutant)
-
Src kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound and other inhibitors (Dasatinib, PP2)
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs)
-
Assay plates (e.g., 384-well black plates)
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Prepare a serial dilution of the inhibitors in DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP in an appropriate kinase buffer.
-
Add the diluted inhibitors to the wells. Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add the ADP detection mixture containing the ADP Alexa633 Tracer and ADP² Antibody to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assays: Confirming On-Target Activity in a Biological Context
Cellular assays are crucial for verifying that an inhibitor can effectively engage its target within a living cell and modulate downstream signaling pathways.
Cellular Target Engagement
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to a target protein in live cells. It provides a quantitative measure of target occupancy.[7][8]
Downstream Signaling Inhibition
-
Western Blot Analysis: This technique is used to assess the phosphorylation status of Src and its downstream substrates, such as FAK and paxillin. A reduction in the phosphorylation of these proteins upon inhibitor treatment indicates target engagement and pathway inhibition.
-
Cellular Phosphorylation Assays (ELISA-based): These assays quantify the phosphorylation of specific Src substrates in cell lysates, offering a more quantitative alternative to Western blotting.[7][9]
Phenotypic Assays
-
Cell Proliferation/Viability Assays: Assays like the MTT or CellTiter-Glo® assay are used to determine the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on Src signaling.
-
Cell Migration and Invasion Assays: Transwell migration assays (Boyden chamber) and Matrigel invasion assays can assess the inhibitor's ability to block the metastatic potential of cancer cells, a key function regulated by Src.
Table 2: Comparison of Cellular Activity of Src Inhibitors
| Inhibitor | Assay Type | Cell Line | Effect |
| This compound | Data not available | - | - |
| Dasatinib | Proliferation | Melanoma cell lines | Growth inhibition |
| Migration/Invasion | Melanoma cell lines | Inhibition of migration and invasion[10] | |
| PP2 | Proliferation | HL-60, NB4 | Enhanced ATRA-induced G1/0 arrest[11] |
| Invasion | MCF7, SK-BR-3 | Inhibition of invasion[12] |
Experimental Protocol: Western Blot for Src Phosphorylation
Materials:
-
Cell lines expressing the target Src mutant (e.g., engineered cell lines)
-
This compound and control inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total Src, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitors for a specified time (e.g., 2-6 hours).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Src signal to total Src and a loading control (e.g., GAPDH).
Off-Target Profiling: Assessing Selectivity
A critical aspect of drug development is to determine the selectivity of an inhibitor. Non-selective kinase inhibitors can lead to off-target effects and toxicity.[13][14]
-
Kinome Profiling: Services like KINOMEScan® (DiscoverX) or commercial kinase panel screening services can be used to assess the binding affinity of this compound against a large panel of kinases. This provides a comprehensive selectivity profile. For instance, the promiscuous inhibitor Dasatinib is known to bind to over 30 different kinases.[15] In contrast, PP2, while often cited as a selective Src family kinase inhibitor, has been shown to inhibit a broader range of kinases than initially reported.[9]
Src Signaling Pathway
Src is a central node in numerous signaling pathways that control key cellular processes. Its activation, typically through phosphorylation at Tyr416, initiates a cascade of downstream events.
By employing a combination of these biochemical and cellular assays, researchers can build a comprehensive profile of this compound's mode of action. This systematic approach will not only confirm its on-target activity and potency but also reveal its selectivity and potential for therapeutic development. The comparative data against established Src inhibitors will provide a valuable benchmark for its performance and guide future preclinical and clinical investigations.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. promega.com [promega.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Src Inhibitors, PP2 and Dasatinib, Increase Retinoic Acid-Induced Association of Lyn and c-Raf (S259) and Enhance MAPK Dependent Differentiation of Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Src is a novel potential off-target of RXR agonists, 9-cis-UAB30 and Targretin, in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
Evaluating the Therapeutic Index of Novel Kinase Inhibitors Against the Standard of Care in Chronic Myeloid Leukemia
A Comparative Analysis of Dasatinib versus Imatinib
Introduction
The development of targeted therapies has revolutionized the treatment of Chronic Myeloid Leukemia (CML), a hematological malignancy driven by the constitutively active BCR-ABL tyrosine kinase. Imatinib, a first-generation tyrosine kinase inhibitor (TKI), established the standard of care for CML by demonstrating remarkable efficacy and tolerability. However, the emergence of resistance and intolerance necessitated the development of second-generation TKIs, such as Dasatinib, which exhibit greater potency and a broader target profile that includes the Src family kinases.
This guide provides a comparative evaluation of the therapeutic index of Dasatinib, a potent Src and BCR-ABL inhibitor, against the established standard of care, Imatinib. While the initial query sought information on "T338C Src-IN-2," no publicly available data could be found for this compound. Therefore, this analysis focuses on Dasatinib as a representative advanced Src inhibitor to provide a relevant and data-driven comparison for researchers, scientists, and drug development professionals. The therapeutic index, a critical measure of a drug's safety, is assessed through the lens of preclinical data, including in vitro potency and in vivo toxicity.
Quantitative Comparison of Preclinical Efficacy
The in vitro potency of Dasatinib and Imatinib has been extensively evaluated in various CML cell lines, which harbor the BCR-ABL fusion protein. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Reference |
| K562 | 4.6 | ~150 | [1][2] |
| KU812 | Not Specified | >1000 | [3] |
| KCL22 | Not Specified | ~300 | [3] |
| BaF3/WT | Not Specified | Not Specified | [4] |
| BaF3/G250Emut | Not Specified | Not Specified | [4] |
| BaF3/T315Imut | Resistant | Resistant | [4] |
| BaF3/F317Lmut | Not Specified | Not Specified | [4] |
| Imatinib-resistant cell lines | < 3 (excluding T315I) | Resistant | [5] |
Note: IC50 values can vary between studies due to different experimental conditions. Dasatinib is noted to be 325-fold more potent than imatinib against unmutated BCR-ABL in in vivo studies.[5]
In Vivo Toxicity and Therapeutic Index
| Compound | Animal Model | LD50 (Oral) | Reference |
| Dasatinib | Rat | 50-100 mg/kg | [6][7] |
| Dasatinib | Monkey | 25-45 mg/kg | [6] |
| Imatinib Mesylate | Rat | > 300 – ≤ 2000 mg/kg (estimated) | [8] |
Note: Direct comparison of therapeutic indices is challenging without corresponding efficacy data (ED50) from the same studies. However, the lower LD50 of Dasatinib suggests a higher acute toxicity compared to Imatinib. It is crucial to consider that the therapeutic dose of Dasatinib is also significantly lower than Imatinib due to its higher potency.[9][10]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the relevant biological pathway and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. reference.medscape.com [reference.medscape.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for T338C Src-IN-2
Disclaimer: Specific safety and disposal documentation for the compound "T338C Src-IN-2" is not publicly available. The following guidance is based on best practices for the handling and disposal of similar research-grade tyrosine kinase inhibitors and general laboratory chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the Src inhibitor this compound. Adherence to these procedural guidelines is essential for ensuring laboratory safety and proper environmental stewardship.
Immediate Safety and Handling Precautions
When handling this compound, which is presumed to be a potent tyrosine kinase inhibitor, standard laboratory safety protocols for hazardous chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Contact Avoidance: Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[1]
-
Spill Management: In the event of a spill, prevent further leakage and contain the material with an absorbent, non-combustible material.[1] The cleanup materials should be collected and disposed of as hazardous waste.[2]
Proper Disposal Procedures for this compound
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Hazardous chemicals should never be poured down the drain.[3]
Step 1: Waste Segregation and Collection
-
Solid Waste: Dispose of solid this compound, as well as contaminated items like gloves, paper towels, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[4] This container should be made of a material compatible with the chemical.[5]
-
Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or cell culture media, in a separate, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix with other incompatible waste streams.[5]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.[6]
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name ("this compound").[5] Abbreviations are not acceptable.
-
Store waste containers in a designated satellite accumulation area within the laboratory.[3] Ensure containers are kept closed except when adding waste.[5]
Step 3: Institutional Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3][7] Do not transport hazardous waste outside of the laboratory yourself.[7]
Quantitative Data for Kinase Inhibitors
While specific quantitative data for this compound is not available, the following table illustrates the typical data presented for kinase inhibitors to assess their potency and selectivity.
| Parameter | Description | Example Value |
| IC₅₀ (nM) | The half-maximal inhibitory concentration, indicating the potency of the inhibitor against its target kinase. | 15 nM |
| Kᵢ (nM) | The inhibition constant, representing the binding affinity of the inhibitor to the kinase. | 5 nM |
| Cellular Potency (EC₅₀, nM) | The concentration of the inhibitor that gives a half-maximal response in a cell-based assay. | 50 nM |
| Selectivity Profile | A measure of the inhibitor's activity against a panel of other kinases to determine its specificity. | >100-fold selective for Src over other kinases |
Experimental Protocols
General Protocol for In Vitro Kinase Inhibitor Screening
This protocol outlines a typical workflow for evaluating the inhibitory activity of a compound like this compound against its target kinase.[8][9]
-
Reagent Preparation: Prepare assay buffer, reconstitute the recombinant human c-Src enzyme, and prepare a stock solution of the inhibitor (e.g., in DMSO).[10]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the kinase, and the substrate peptide.
-
Inhibitor Addition: Add serial dilutions of the this compound to the designated wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, within the linear range of the reaction.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of product formed (e..g., through fluorescence or luminescence).
-
Data Analysis: Measure the signal and calculate the percent inhibition for each inhibitor concentration. Plot the data to determine the IC₅₀ value.[10]
Visualizations
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a central role in multiple signaling pathways that regulate cell proliferation, survival, migration, and adhesion.[11][12] Upon activation by various cell surface receptors, Src phosphorylates a multitude of downstream substrates, initiating several signaling cascades.[13][14]
Caption: Simplified diagram of the Src signaling pathway and the inhibitory action of this compound.
Kinase Inhibitor Screening Workflow
The development and characterization of kinase inhibitors follow a structured workflow, beginning with broad screening and progressing to more specific cellular and in vivo assays.[15][16] This process is essential for identifying potent and selective drug candidates.
Caption: General experimental workflow for the screening and development of a kinase inhibitor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. essex.ac.uk [essex.ac.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. vumc.org [vumc.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
Navigating the Safe Handling of T338C Src-IN-2: A Guide for Laboratory Professionals
Absence of specific safety data for T338C Src-IN-2 necessitates a cautious approach based on the general guidelines for handling potent Src family kinase inhibitors. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information, including operational and disposal plans, grounded in the known hazards of similar chemical compounds.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potential for potent biological activity and the lack of specific toxicological data for this compound, a comprehensive approach to personal protection is mandatory. This involves a combination of engineering controls and personal protective equipment to establish a robust barrier between the researcher and the compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes, aerosols, and airborne particles. |
| Body Protection | A disposable, fluid-resistant laboratory coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or creating solutions. | Minimizes the risk of inhaling airborne particles. |
All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation and environmental contamination.
Operational Plan for Safe Handling
A systematic workflow is crucial to prevent accidental exposure and cross-contamination. The following diagram outlines a general procedure for handling a potent powder compound like this compound.
Caption: General workflow for safely handling potent powdered compounds.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.
Table 2: Disposal Plan for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Bag and seal in a designated hazardous waste container. |
| Liquid Waste (e.g., solutions containing the compound) | Collect in a sealed, labeled container for hazardous liquid chemical waste. |
All waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Understanding the Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes. Inhibitors like this compound are designed to modulate the activity of Src and its downstream signaling cascades. The following diagram illustrates a simplified overview of the Src signaling pathway.
Caption: Simplified Src signaling pathway.
By providing this foundational safety and procedural information, we aim to empower researchers to handle this compound and other potent kinase inhibitors with the highest degree of safety and scientific rigor, fostering a culture of safety and trust in the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
